5-Chloro-2-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBUTBXMRFVLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448829 | |
| Record name | 5-chloro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-64-7 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 326-64-7 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 5-Chloro-2-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-(trifluoromethoxy)aniline (CAS Number: 326-64-7). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and established principles of spectroscopy. Detailed, generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for aromatic amines are provided to guide researchers in their own analytical characterizations. This guide serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 326-64-7
-
Molecular Formula: C₇H₅ClF₃NO
-
Molecular Weight: 211.57 g/mol
-
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the functional groups and overall structure of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-6) |
| ~ 3.8 - 4.2 | Broad Singlet | 2H | Amine protons (-NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solbornent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-2 (bearing -OCF₃) |
| ~ 140 - 145 | C-1 (bearing -NH₂) |
| ~ 130 - 135 | C-5 (bearing -Cl) |
| ~ 120 - 130 | C-4 |
| ~ 115 - 120 | C-6 |
| ~ 110 - 115 | C-3 |
| ~ 120 (quartet) | -OCF₃ (J ≈ 257 Hz) |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 1600 - 1650 | Strong | N-H bend (scissoring) |
| 1450 - 1550 | Strong | Aromatic C=C stretch |
| 1250 - 1300 | Strong | C-O stretch (aryl ether) |
| 1150 - 1250 | Very Strong | C-F stretch (-OCF₃) |
| 1000 - 1100 | Strong | C-F stretch (-OCF₃) |
| 700 - 850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z Ratio | Interpretation |
| 211/213 | Molecular ion peak ([M]⁺) with characteristic 3:1 ratio for one chlorine atom |
| 182/184 | Loss of -CHO |
| 146 | Loss of -Cl and -CHO |
| 111 | Loss of -OCF₃ and -Cl |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its lack of interfering signals in the spectral regions of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest and most common method.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or ATR crystal.
-
Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS). For less volatile compounds, direct infusion or a liquid chromatograph (LC-MS) can be used.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident in the molecular ion and any chlorine-containing fragments.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelationship of spectroscopic techniques for structural elucidation.
A Comprehensive Technical Guide to the Physicochemical Properties of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Aniline and its substituted derivatives are fundamental structural motifs in a vast array of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. The nature and position of substituents on the aniline ring profoundly influence its physicochemical properties, which in turn dictate the molecule's behavior in biological and chemical systems. This in-depth technical guide provides a thorough examination of the core physicochemical properties of substituted anilines, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Physicochemical Properties of Substituted Anilines
The introduction of substituents onto the aniline ring systematically alters its electronic and steric characteristics, leading to predictable changes in key physicochemical parameters such as acidity (pKa), lipophilicity (logP), solubility, and melting and boiling points.
Acidity (pKa)
The basicity of the amino group in aniline is a critical determinant of its behavior in physiological environments. The pKa of the anilinium ion (the conjugate acid) is a direct measure of this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, rendering the aniline less basic and leading to a lower pKa.
Table 1: pKa Values of Selected Substituted Anilines
| Substituent | Position | pKa |
| -NH2 | ortho | 4.47 |
| meta | 4.88 | |
| para | 6.08 | |
| -CH3 | ortho | 4.39 |
| meta | 4.69 | |
| para | 5.12 | |
| -OCH3 | ortho | 4.49 |
| meta | 4.20 | |
| para | 5.34 | |
| -Cl | ortho | 2.64 |
| meta | 3.34 | |
| para | 3.98 | |
| -Br | ortho | 2.60 |
| meta | 3.54 | |
| para | 3.91 | |
| -CN | ortho | 0.95 |
| meta | 2.75 | |
| para | 1.74 | |
| -NO2 | ortho | -0.29 |
| meta | 2.50 | |
| para | 1.02 | |
| -H | - | 4.58 |
Data compiled from various sources.[1][2]
Lipophilicity (logP)
The partition coefficient (logP) between octanol and water is a crucial measure of a molecule's lipophilicity, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. Generally, the introduction of non-polar, hydrophobic substituents increases the logP value, while polar, hydrophilic substituents decrease it.
Table 2: LogP Values of Selected Substituted Anilines
| Substituent | Position | logP |
| -CH3 | ortho | 1.58 |
| meta | 1.57 | |
| para | 1.56 | |
| -OCH3 | ortho | 1.25 |
| meta | 1.22 | |
| para | 1.20 | |
| -Cl | ortho | 1.89 |
| meta | 1.91 | |
| para | 1.88 | |
| -NO2 | ortho | 1.59 |
| meta | 1.48 | |
| para | 1.39 | |
| -H | - | 0.90 |
Note: Experimental logP values can vary between sources. The values presented are representative.
Aqueous Solubility
The solubility of substituted anilines in water is influenced by a balance of factors, including the polarity of the substituent and the overall crystal lattice energy of the compound. While aniline itself is only slightly soluble in water[3][4], the introduction of polar functional groups capable of hydrogen bonding can enhance aqueous solubility. Conversely, increasing the size of non-polar substituents generally decreases water solubility. The pH of the aqueous medium also plays a critical role; in acidic solutions, the amino group is protonated to form the more soluble anilinium salt.[3]
Table 3: Aqueous Solubility of Selected Substituted Anilines
| Compound | Solubility ( g/100 mL) |
| Aniline | 3.6 (at 20 °C)[4] |
| 4-Nitroaniline | 0.08 |
| 4-Aminobenzoic acid | 0.53 |
| 2-Chloroaniline | 1.4 |
| 4-Methylaniline (p-toluidine) | 0.76 |
Solubility data can be highly dependent on temperature and pH.
Melting and Boiling Points
The melting and boiling points of substituted anilines are influenced by the strength of intermolecular forces, which are affected by the nature and position of the substituents. Symmetrical substitution, particularly in the para position, can lead to more efficient crystal packing and thus a higher melting point. The presence of groups capable of hydrogen bonding can also significantly increase both melting and boiling points.
Table 4: Melting and Boiling Points of Selected Substituted Anilines
| Substituent | Position | Melting Point (°C) | Boiling Point (°C) |
| -H | - | -6[5][6] | 184[5][6] |
| -CH3 | ortho | -14.7 | 200.4 |
| meta | -30.4 | 203.3 | |
| para | 43.7 | 200.3 | |
| -Cl | ortho | -2.1 | 208.8 |
| meta | -10.6 | 230 | |
| para | 72.5 | 232 | |
| -NO2 | ortho | 71.5 | 284 |
| meta | 114 | 306 | |
| para | 146-149 | 332 |
Experimental Protocols
Accurate determination of the physicochemical properties of substituted anilines is essential for research and development. The following sections detail standard experimental methodologies for measuring pKa, logP, and aqueous solubility.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the ultraviolet-visible absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule.
Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the aniline derivative are prepared.
-
Preparation of Stock Solution: A stock solution of the substituted aniline is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final concentration that gives an optimal absorbance reading (typically between 0.2 and 1.0).
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. The absorbances at a wavelength where the two forms of the compound show a significant difference in absorption are measured.
-
Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.[7][8][9]
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient.[10][11][12]
Protocol:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.
-
Sample Preparation: A known amount of the substituted aniline is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask or vial and shaken vigorously to allow for the partitioning of the compound between the octanol and aqueous layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the substituted aniline in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
This protocol outlines a common method for determining the thermodynamic solubility of a compound in water.
Protocol:
-
Sample Preparation: An excess amount of the solid substituted aniline is added to a known volume of water in a vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved substituted aniline in the clear aqueous phase is determined by a suitable analytical method, such as HPLC, UV-Vis spectrophotometry, or NMR.[13][14][15]
Visualizing Structure-Property Relationships
The interplay between the electronic nature of substituents and the resulting physicochemical properties of anilines can be effectively visualized.
Caption: Relationship between substituent electronic properties and the physicochemical properties of anilines.
The following diagram illustrates a typical experimental workflow for characterizing the physicochemical properties of a novel substituted aniline.
Caption: Experimental workflow for the physicochemical characterization of substituted anilines.
Conclusion
A thorough understanding of the physicochemical properties of substituted anilines is paramount for the rational design of new molecules with desired biological activities and pharmacokinetic profiles. The data and experimental protocols presented in this guide serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and chemical biology. By leveraging this knowledge, scientists can more effectively predict and modulate the properties of aniline-based compounds to optimize their performance in a wide range of applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Anilines: Acid-base properties [qorganica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. journaleras.com [journaleras.com]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Aniline (HMDB0003012) [hmdb.ca]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ulm.edu [ulm.edu]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
The Reactivity of 5-Chloro-2-(trifluoromethoxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(trifluoromethoxy)aniline is a substituted aniline derivative of increasing interest in the fields of pharmaceutical and agrochemical research. The presence of a chlorine atom and a trifluoromethoxy group on the aniline ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of its downstream products. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a desirable feature in the design of bioactive molecules. This technical guide provides a comprehensive overview of the core reactivity of this compound, including its synthesis and key chemical transformations. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established methodologies for analogous compounds to provide robust starting points for further research and development.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step pathway, similar to the preparation of other substituted trifluoromethoxylated anilines. A plausible synthetic route involves the nitration of a suitable precursor followed by the reduction of the nitro group.
A general workflow for the synthesis is outlined below:
Key Reactions and Reactivity Profile
The reactivity of this compound is primarily governed by the nucleophilic amino group and the aromatic ring, which is influenced by the electron-withdrawing chloro and trifluoromethoxy substituents. These groups deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions relative to the activating amino group.
N-Acylation
The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is often used to protect the amino group during subsequent transformations.
Experimental Protocol (General): Acylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: Add acetic anhydride (1.1 - 1.5 eq.) to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added to accelerate the reaction if needed.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
An In-depth Technical Guide to the Early Synthesis of 5-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early synthetic routes to 5-Chloro-2-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the most plausible and referenced synthetic pathway, including experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Introduction
This compound is a substituted aniline derivative whose structural motifs, a chloro group and a trifluoromethoxy group, are of significant interest in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the chloro substituent provides a handle for further chemical modification. A common and efficient route for the synthesis of this compound involves the reduction of its corresponding nitroaromatic precursor.
Primary Synthetic Pathway: Reduction of a Nitroaromatic Precursor
The most direct and industrially scalable synthesis of this compound involves the reduction of the nitro group of 4-chloro-2-nitro-1-(trifluoromethoxy)benzene. This precursor is commercially available from various chemical suppliers. The general transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Several well-established methods for the reduction of aromatic nitro compounds can be effectively applied to this synthesis. The choice of method may depend on factors such as available equipment, scale, and desired purity. The following sections detail the experimental protocols for the most common and effective reduction methods.
Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Raney Nickel is a particularly effective catalyst for the hydrogenation of halogenated nitroaromatics, as it can minimize dehalogenation side reactions.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a similar reduction of 5-chloro-2-nitrobenzotrifluoride.
-
Materials:
-
4-chloro-2-nitro-1-(trifluoromethoxy)benzene
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
Autoclave/hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
In a suitable autoclave, combine 4-chloro-2-nitro-1-(trifluoromethoxy)benzene and ethanol.
-
Add Raney Nickel catalyst to the mixture. The catalyst loading is typically 5-10% by weight of the substrate.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 1 MPa.
-
Stir the reaction mixture at a temperature of 30-35°C.
-
Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete when hydrogen absorption ceases.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Chemical Reduction using Tin(II) Chloride
Reduction with stannous chloride (SnCl₂) is a classic and reliable method for the laboratory-scale synthesis of anilines from nitroaromatics. It is known for its high chemoselectivity, preserving other functional groups that might be sensitive to catalytic hydrogenation.
Experimental Protocol: Reduction with Tin(II) Chloride
-
Materials:
-
4-chloro-2-nitro-1-(trifluoromethoxy)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-chloro-2-nitro-1-(trifluoromethoxy)benzene in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the nitro compound. The reaction is exothermic.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic. A precipitate of tin salts will form.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or vacuum distillation.
-
Chemical Reduction using Iron in Acidic Media
The use of iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a cost-effective and environmentally benign method for the reduction of nitroarenes.
Experimental Protocol: Reduction with Iron and Acetic Acid
-
Materials:
-
4-chloro-2-nitro-1-(trifluoromethoxy)benzene
-
Iron powder (Fe)
-
Ethanol (solvent)
-
Water
-
Ammonium chloride (NH₄Cl)
-
Celite
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-chloro-2-nitro-1-(trifluoromethoxy)benzene in a mixture of ethanol and water (e.g., 4:1 v/v) in a round-bottom flask, add iron powder and ammonium chloride.
-
Heat the resulting mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of anilines from their corresponding nitroaromatic precursors using the described methods. The data is based on analogous reactions and provides an expected range for yield and purity.
Table 1: Quantitative Data for Catalytic Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| Raney Ni | 5-chloro-2-nitrobenzotrifluoride | Ethanol | 30-35 | 1 | >95 | >98 |
Table 2: Quantitative Data for Chemical Reduction
| Reductant | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| SnCl₂·2H₂O | Halogenated Nitroarenes | Ethanol | Reflux | 2-4 | 85-95 | >97 |
| Fe / NH₄Cl | Halogenated Nitroarenes | Ethanol/Water | Reflux | 2-6 | 80-90 | >95 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis and the general reaction pathway.
Spectroscopic and Spectrometric Analysis of 5-Chloro-2-(trifluoromethoxy)aniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the aromatic amine 5-Chloro-2-(trifluoromethoxy)aniline. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural characterization through modern analytical techniques.
Core Data Summary
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.1-7.3 | d | ~8.5 | H-3 |
| ~6.9-7.1 | dd | ~8.5, ~2.5 | H-4 |
| ~7.3-7.5 | d | ~2.5 | H-6 |
| ~4.0 (broad) | s | - | NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~118-120 | C-6 |
| ~120-122 | C-4 |
| ~122.5 (q, J ≈ 257 Hz) | CF₃ |
| ~128-130 | C-5 |
| ~132-134 | C-3 |
| ~140-142 | C-1 |
| ~145-147 | C-2 |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ -58 to -60 | -OCF₃ |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 227/229 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 198/200 | [M-CHO]⁺ |
| 162/164 | [M-CF₃]⁺ |
Experimental Protocols
The acquisition of high-quality NMR and mass spectrometry data is crucial for the unambiguous structural elucidation of this compound. The following sections detail standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for the NMR analysis of aromatic amines involves dissolving the sample in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 0.1-0.2 M.[1] All NMR spectra should be recorded on a high-field spectrometer, such as a Bruker Avance DRX 500, equipped with a 5 mm broadband probe.[1]
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired at a frequency of 500.13 MHz.[1] Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded at a frequency of 125.76 MHz using a proton-decoupled pulse sequence.[1] A spectral width of around 240 ppm is appropriate.[1] Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often exceeding 1000) is required.[1]
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra provide valuable information about the trifluoromethoxy group. These spectra can be recorded at a suitable frequency, for instance, 470 MHz. The chemical shifts are typically referenced to an external standard like CFCl₃.
Mass Spectrometry (MS)
Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds like anilines, as it generates a detailed fragmentation pattern that aids in structural identification.
-
Mass Analysis: A quadrupole mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, resulting in a mass spectrum. The presence of a chlorine atom in the molecule will be evident from the characteristic M+ and M+2 isotopic peaks with an approximate intensity ratio of 3:1.[2]
Visualizations
The following diagrams illustrate the experimental workflows for NMR and mass spectrometry.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for mass spectrometric analysis.
References
Elucidating the Structural Landscape of 5-Chloro-2-(trifluoromethoxy)aniline Derivatives: A Technical Guide for Drug Discovery
While a definitive X-ray crystal structure for the parent compound 5-Chloro-2-(trifluoromethoxy)aniline remains elusive in the public domain, this technical guide provides an in-depth analysis of a closely related derivative, offering valuable insights for researchers, scientists, and drug development professionals. By examining the crystallographic data of a Schiff base of 2-(trifluoromethoxy)aniline, we can infer key structural features and intermolecular interactions that are crucial for understanding the physicochemical properties and potential biological activity of this class of compounds.
This guide presents a comprehensive overview, including detailed experimental protocols for the synthesis of relevant aniline derivatives and a visualization of a potential biological signaling pathway, to aid in the rational design of novel therapeutic agents.
Crystalline Architecture: Insights from a Schiff Base Derivative
The absence of a publicly available crystal structure for this compound necessitates the use of a suitable analogue. A Schiff base synthesized from 2-(trifluoromethoxy)aniline provides a valuable proxy for understanding the solid-state conformation and packing of this family of molecules. The crystallographic data for this derivative, as reported by Gul et al. (2018), are summarized below.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₅H₁₀F₃NO₂ |
| Formula Weight | 309.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(5) |
| b (Å) | 15.456(8) |
| c (Å) | 9.234(5) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1362.1(12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.509 |
| Absorption Coefficient (mm⁻¹) | 0.123 |
| F(000) | 632 |
Table 1: Crystallographic data for the Schiff base derivative of 2-(trifluoromethoxy)aniline.
Experimental Protocols: Synthesis of Trifluoromethoxylated Aniline Derivatives
The following protocols provide a general framework for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which can be adapted for the preparation of this compound. These methods are based on established procedures in organic synthesis.[1][2][3][4]
Protocol 1: Two-Step Synthesis of Ortho-Trifluoromethoxylated Anilines[1][2][3][4]
This procedure involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
To a solution of the N-aryl-N-hydroxyacetamide (1.0 eq) in a suitable solvent such as chloroform, add a catalytic amount of a base (e.g., cesium carbonate, 0.1 eq).
-
Add an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(trifluoromethoxy)acetamido intermediate.
Step 2: Intramolecular OCF₃ Migration
-
Dissolve the N-(trifluoromethoxy)acetamido intermediate (1.0 eq) in a high-boiling point solvent such as nitromethane.
-
Heat the reaction mixture to 120 °C in a sealed vessel.
-
Stir the reaction at this temperature for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-trifluoromethoxylated aniline derivative.
Biological Context: A Potential Role in Apoptosis Induction
While the specific biological activities of this compound are not extensively documented, related aniline derivatives have been shown to exhibit cytotoxic effects against cancer cell lines. A plausible mechanism for this activity is the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key cellular process that can be triggered by cellular stress, such as that induced by cytotoxic compounds.
Below is a diagram illustrating the key steps in the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 4. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
A Technical Guide to the Influence of the Trifluoromethoxy Group on Aniline Basicity
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy (-OCF3) group on the basicity of aniline. It covers the underlying chemical principles, quantitative pKa data, positional isomer effects, and detailed experimental protocols for analysis.
Core Principles: Aniline Basicity and Electronic Effects
Aniline (C₆H₅NH₂) is an aromatic amine and a weak base. Its basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The availability of this lone pair is significantly influenced by substituent groups on the phenyl ring. Aromatic amines like aniline are generally much weaker bases than aliphatic amines (e.g., cyclohexylamine) because the nitrogen lone pair is partially delocalized into the aromatic π-system, reducing its availability for protonation.[1]
The effect of a substituent is primarily governed by two electronic phenomena:
-
Inductive Effect (I): The polarization of a σ-bond due to the electronegativity difference between adjacent atoms. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effect (R): The delocalization of π-electrons (or lone pairs) between the substituent and the aromatic ring. Electron-withdrawing groups by resonance (-R) pull electron density from the ring's π-system, while electron-donating groups by resonance (+R) push electron density into it.
For a substituted aniline, any group that withdraws electron density from the amino group (-NH₂) will decrease the basicity by making the nitrogen lone pair less available to accept a proton. Conversely, an electron-donating group will increase basicity. The strength of a base is quantified by the pKa of its conjugate acid (the anilinium ion, C₆H₅NH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base.[2]
The Trifluoromethoxy Group (-OCF3): A Potent Electron-Withdrawing Moiety
The trifluoromethoxy (-OCF3) group has become a critical substituent in pharmaceutical and agrochemical design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] Its electronic character is a complex interplay of strong inductive withdrawal and weak resonance donation.
-
Dominant Inductive Effect (-I): The three highly electronegative fluorine atoms create an exceptionally powerful electron-withdrawing inductive effect.[5][6] This effect pulls electron density through the σ-bonds from the oxygen and, subsequently, from the aromatic ring.
-
Weakened Resonance Effect (+R): The oxygen atom possesses lone pairs that can theoretically be donated into the aromatic π-system via resonance, similar to a methoxy (-OCH₃) group. However, the strong inductive pull of the -CF₃ moiety significantly reduces the ability of these lone pairs to delocalize into the ring.[7]
Consequently, the overall electronic influence of the -OCF₃ group is strongly electron-withdrawing, with the -I effect overwhelmingly dominating the weak +R effect.[7][8] This potent withdrawal of electron density deactivates the aromatic ring and has a profound impact on the basicity of the aniline nitrogen.
Quantitative Data: pKa Values of Trifluoromethoxy-Substituted Anilines
The decrease in basicity caused by the -OCF₃ group is evident in the pKa values of the corresponding anilinium ions. A lower pKa signifies a weaker base.
| Compound | Structure | pKa of Conjugate Acid (C₆H₅NH₃⁺) | Basicity Relative to Aniline |
| Aniline | C₆H₅NH₂ | 4.61[1][2][9] | Reference |
| 4-(Trifluoromethoxy)aniline | p-OCF₃-C₆H₄NH₂ | 3.75 (Predicted)[10] | Weaker |
| 3-(Trifluoromethoxy)aniline | m-OCF₃-C₆H₄NH₂ | Value not readily available in cited literature, but expected to be lower than aniline | Weaker |
| 2-(Trifluoromethoxy)aniline | o-OCF₃-C₆H₄NH₂ | Value not readily available in cited literature, but expected to be the lowest of the isomers | Weakest |
Note: While experimental pKa values for all isomers are not consistently reported in single sources, the trend is well-established based on electronic principles. The predicted value for the para-isomer shows a significant decrease in basicity of nearly a full pKa unit.
Analysis of Positional Isomers
The position of the -OCF₃ group on the aniline ring determines the precise nature of its electron-withdrawing effect, leading to differences in basicity among the ortho, meta, and para isomers.
-
Para-Substituted Aniline: In the para position, both the strong -I and weak +R effects influence the amino group. The dominant inductive effect withdraws electron density from the entire molecule, reducing the electron density on the nitrogen and making the compound significantly less basic than aniline.
-
Meta-Substituted Aniline: From the meta position, the resonance effect does not extend to the amino group. Therefore, only the strong -I effect is operative. This still results in a substantial decrease in basicity compared to aniline.
-
Ortho-Substituted Aniline: The ortho isomer experiences the strong -I and weak +R effects, similar to the para isomer. However, it is subject to additional "ortho effects," including steric hindrance that can impede the approach of a proton to the nitrogen lone pair and direct field effects. Consequently, the ortho-isomer is expected to be the least basic of the three.
The logical relationship of these electronic effects is visualized below.
Experimental Protocol: Spectrophotometric pKa Determination
The pKa of weakly basic aromatic amines is commonly determined using UV-Vis spectrophotometry. The method relies on the principle that the protonated (anilinium ion, BH⁺) and unprotonated (aniline, B) forms of the molecule have distinct absorption spectra.[11][12]
5.1 Principle
By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the ratio of [BH⁺] to [B] can be determined. The pKa is then calculated from the Henderson-Hasselbalch equation, often derived for spectrophotometric use as:
pKa = pH + log [ (A - AB) / (ABH⁺ - A) ]
Where:
-
A: Absorbance of the sample at an intermediate pH.
-
AB: Absorbance of the fully unprotonated (basic) form.
-
ABH⁺: Absorbance of the fully protonated (acidic) form.
5.2 Detailed Methodology
-
Reagent and Solution Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., pH 2.0 to 6.0 in 0.5 pH unit increments).
-
Prepare a stock solution of the test compound (e.g., 4-(trifluoromethoxy)aniline) in a suitable solvent like methanol or ethanol.
-
Prepare a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) solution.
-
-
Determination of Analytical Wavelength (λmax):
-
Prepare two samples: one by diluting the stock solution in 0.1 M HCl (to ensure full protonation) and another by diluting in 0.1 M NaOH (to ensure full deprotonation).
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both samples against a suitable blank.
-
Identify the wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.[12] This wavelength will be used for all subsequent measurements.
-
-
Absorbance Measurements:
-
For each buffer solution, add a precise aliquot of the stock solution to a cuvette and record the absorbance at the predetermined λmax.
-
Measure the absorbance of the fully acidic (in 0.1 M HCl) and fully basic (in 0.1 M NaOH) forms to obtain ABH⁺ and AB, respectively.
-
-
Data Analysis and Calculation:
-
Tabulate the pH of each buffer and the corresponding measured absorbance (A).
-
Calculate the pKa for each data point using the equation from section 5.1.
-
The final pKa is reported as the average of these values. Alternatively, plotting absorbance versus pH will yield a sigmoidal curve, and the pKa can be determined from the inflection point.[13]
-
The workflow for this experimental determination is outlined in the diagram below.
Conclusion and Implications
The trifluoromethoxy group is a powerful electron-withdrawing substituent that significantly decreases the basicity of aniline. This effect is primarily driven by a strong negative inductive effect (-I) that vastly outweighs a weak positive resonance effect (+R). The extent of this basicity reduction is modulated by the substituent's position on the aromatic ring, with the ortho isomer generally being the weakest base due to a combination of electronic and steric factors.
For professionals in drug development and materials science, a thorough understanding of these principles is crucial. The basicity of an aniline moiety (its pKa) directly influences critical properties such as aqueous solubility, membrane permeability, interaction with biological targets (e.g., receptor binding sites), and metabolic stability.[4][13] By strategically placing the -OCF₃ group, chemists can fine-tune the physicochemical properties of molecules to optimize performance and efficacy.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pKa of Aniline [vcalc.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 5-Chloro-2-(trifluoromethoxy)aniline (CAS No. 326-64-7). Due to the limited availability of specific experimental data for this compound in public literature, this document combines the sparse existing data with predicted properties based on its chemical structure and data from structurally analogous compounds. Furthermore, this guide presents detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under different stress conditions, which are crucial for its application in pharmaceutical and chemical research and development.
Introduction
This compound is an aromatic amine of growing interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring a chloro substituent and a trifluoromethoxy group on an aniline scaffold, imparts specific physicochemical properties that can be advantageous in the design of novel molecules with desired biological activities and material characteristics. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.
A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization. Solubility data is critical for reaction optimization, purification processes such as crystallization, and formulation development. Stability information is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact the safety and efficacy of resulting products. This guide aims to provide a foundational resource for researchers, summarizing the available data and offering detailed methodologies for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 326-64-7 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₃NO | [1][2][3] |
| Molecular Weight | 211.57 g/mol | [1][2][3] |
| Appearance | Not explicitly stated, likely a liquid or solid at room temperature | |
| Predicted LogP | Not explicitly found, but the presence of the trifluoromethoxy and chloro groups suggests a relatively high value. |
Solubility Profile
Aqueous Solubility
Only one quantitative aqueous solubility value has been identified for this compound.
| Solvent | Solubility | Temperature (°C) | Method |
| Water | 0.0705 mg/mL | Not Specified | Not Specified |
This low aqueous solubility is anticipated given the hydrophobic nature of the aromatic ring, the chloro substituent, and the trifluoromethoxy group.
Solubility in Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Methanol | Soluble | The polar protic nature of methanol can interact with the amine group. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography for similar compounds. |
| Dichloromethane | Soluble | A non-polar aprotic solvent that should dissolve the aromatic and halogenated portions of the molecule. |
| Toluene | Soluble | A non-polar aromatic solvent that is expected to be a good solvent for this compound. |
| Hexane | Sparingly Soluble | The high non-polarity of hexane may not be sufficient to overcome the polarity of the amine group. |
It is crucial to experimentally verify these predicted solubilities.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.
3.3.1. Materials
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane) of appropriate purity
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
3.3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Quantitatively dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility, by applying the dilution factor.
-
3.3.3. Visualization of the Experimental Workflow
References
electronic and steric effects of substituents in trifluoromethoxyanilines
An In-depth Technical Guide on the Electronic and Steric Effects of Substituents in Trifluoromethoxyanilines
Introduction
Trifluoromethoxyanilines are a class of aromatic compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy (-OCF3) group imparts unique properties, including high lipophilicity, metabolic stability, and potent electronic effects, which can be leveraged to fine-tune the physicochemical and pharmacological profiles of bioactive molecules. Understanding the interplay of electronic and steric effects of the -OCF3 group, and other substituents on the aniline ring, is paramount for the rational design of novel compounds.
This technical guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers, scientists, and drug development professionals in their work with this important chemical scaffold.
Electronic Effects of the Trifluoromethoxy (-OCF3) Group
The electronic influence of the -OCF3 group is complex, characterized by a duality of strong inductive electron withdrawal and weak resonance electron donation.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the methoxy oxygen and, subsequently, from the aromatic ring through the sigma (σ) bond framework. This effect is powerful and distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donates electron density to the ring, particularly at the ortho and para positions. However, the strong electron-withdrawing pull of the fluorine atoms reduces the availability of these lone pairs, making the +R effect of -OCF3 significantly weaker than that of the methoxy (-OCH3) group.
Overall, the potent -I effect dominates, rendering the -OCF3 group a net electron-withdrawing substituent, especially at the meta position where the +R effect is not operative. At the para position, the weak +R effect slightly counteracts the -I effect.
Quantitative Analysis: Hammett Constants
The Hammett equation (log(k/k₀) = ρσ) is a powerful tool for quantifying substituent effects. The substituent constant, σ, measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The σ_m and σ_p values for the -OCF3 group clearly illustrate its electronic nature compared to related substituents.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Dominant Effect |
| -OCF₃ | +0.40 | +0.35 | Strongly Deactivating (-I > +R) |
| -OCH₃ | +0.12 | -0.27 | Activating (+R > -I) |
| -CF₃ | +0.43 | +0.54 | Strongly Deactivating (-I, -R) |
| -Cl | +0.37 | +0.23 | Deactivating (-I > +R) |
| -H | 0.00 | 0.00 | Reference |
Table 1: Comparison of Hammett constants for various substituents.
Impact on Basicity: pKa Values
The most direct measure of the electronic environment of the aniline amino (-NH₂) group is its basicity, expressed as the pKa of its conjugate acid (anilinium ion). Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa.[1]
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 2-(Trifluoromethoxy)aniline | 2.85 |
| 3-(Trifluoromethoxy)aniline | 3.15 |
| 4-(Trifluoromethoxy)aniline | 3.75 |
Table 2: Experimental pKa values of trifluoromethoxyaniline isomers in aqueous solution at 25°C.
The data in Table 2 shows that all trifluoromethoxy isomers are significantly less basic than aniline, confirming the net electron-withdrawing nature of the -OCF3 group. The para isomer is the most basic among the three, where the weak +R effect partially offsets the -I effect, increasing electron density on the nitrogen relative to the other isomers.
Steric Effects in Trifluoromethoxyanilines
Steric effects arise from the spatial arrangement of atoms. In trifluoromethoxyanilines, steric hindrance is most pronounced when a substituent is placed in the ortho position relative to the amino or trifluoromethoxy group.
Steric Inhibition of Resonance
When a bulky substituent is located at the ortho position, it can clash with the adjacent -NH₂ or -OCF3 group, forcing it to twist out of the plane of the aromatic ring. This misalignment disrupts the overlap between the substituent's p-orbitals and the ring's π-system, a phenomenon known as "steric inhibition of resonance."[2]
For an ortho-substituted trifluoromethoxyaniline, this twisting can:
-
Reduce the +R effect of the -NH₂ group: Decreasing its activating and directing influence.
-
Reduce the +R effect of the -OCF₃ group: Making its net electron-withdrawing character even more pronounced.
This effect is a critical consideration in predicting reactivity and designing molecules where planarity is essential for biological activity.
Experimental Protocols
Accurate characterization of electronic and steric effects relies on precise experimental measurements.
Determination of pKa by Potentiometric Titration
This is a standard method for measuring the pKa of amines.
Methodology:
-
Sample Preparation: Accurately weigh ~0.1 mmol of the trifluoromethoxyaniline and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Titration Setup: Use a calibrated pH meter with a combination glass electrode. Place the sample solution in a jacketed beaker maintained at a constant temperature (25.0 ± 0.1 °C).
-
Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Procedure: Add the titrant in small, precise increments using a burette. Record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated). Alternatively, use derivative plots (ΔpH/ΔV) to accurately determine the equivalence point.
Spectroscopic Analysis for Electronic Characterization
NMR spectroscopy is a powerful tool for probing the electron density at specific positions within a molecule.[3][4]
-
¹H NMR: The chemical shift of the -NH₂ protons can indicate the degree of electron density on the nitrogen. A downfield shift (higher ppm) suggests lower electron density.
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon attached to the amino group (C1) and the para-carbon (C4), are sensitive indicators of substituent-induced electronic changes.[5][6]
-
¹⁹F NMR: This technique is specific to the fluorine atoms in the -OCF₃ group and can provide insights into its electronic environment.
General Protocol for NMR:
-
Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
X-ray Crystallography for Steric Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles.[7][8] This is essential for quantifying steric effects, such as the out-of-plane twisting of substituents.
Conclusion
The electronic and steric properties of trifluoromethoxyanilines are governed by a delicate balance of competing factors. The trifluoromethoxy group is a potent, deactivating substituent due to its dominant inductive electron withdrawal, which significantly lowers the basicity of the aniline nitrogen. This effect can be modulated by the group's position on the ring and by the presence of other substituents. Furthermore, steric hindrance, particularly from ortho substituents, can lead to a loss of planarity, inhibiting resonance and further altering the compound's electronic profile. A thorough understanding of these principles, verified through robust experimental methods like pKa measurement, NMR spectroscopy, and X-ray crystallography, is crucial for the successful application of trifluoromethoxyanilines in the design of next-generation pharmaceuticals and advanced materials.
References
- 1. journaleras.com [journaleras.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 5-Chloro-2-(trifluoromethoxy)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Chloro-2-(trifluoromethoxy)aniline is a key fluorinated aromatic amine that serves as a versatile building block in the synthesis of advanced agrochemicals. The presence of the trifluoromethoxy group (-OCF₃) imparts unique physicochemical properties to the resulting active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. These characteristics can lead to the development of more potent and selective herbicides, fungicides, and insecticides. This document provides an overview of the properties of this compound and a representative protocol for its application in the synthesis of a hypothetical pyrazole carboxamide insecticide, a class of compounds known for their efficacy against a broad range of pests.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and for understanding the potential behavior of resulting agrochemical candidates.
| Property | Value |
| CAS Number | 326-64-7 |
| Molecular Formula | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol |
| Appearance | Light brown to brown liquid |
| Boiling Point | 215.5 °C at 760 mmHg |
| Density | 1.44 g/cm³ |
| Solubility | Soluble in most organic solvents |
Application in the Synthesis of a Hypothetical Pyrazole Carboxamide Insecticide
This compound is an ideal starting material for the synthesis of N-aryl pyrazole carboxamides, a class of insecticides that target the insect's nervous system. The following section outlines a representative multi-step synthesis to a hypothetical insecticide, demonstrating the utility of this aniline derivative.
Synthetic Pathway Overview
The overall synthetic strategy involves the diazotization of this compound, followed by a Sandmeyer-type reaction to introduce a pyrazole moiety. The resulting intermediate is then coupled with an appropriate acid chloride to yield the final pyrazole carboxamide product.
Caption: Synthetic pathway for a hypothetical pyrazole carboxamide insecticide.
Experimental Protocols
The following are representative protocols for the synthesis of a hypothetical pyrazole carboxamide insecticide starting from this compound.
Step 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).
-
Add a mixture of concentrated HCl (3.0 eq) and deionized water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in deionized water and add it dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Synthesis of N-(5-chloro-2-(trifluoromethoxy)phenyl)-1H-pyrazole
Materials:
-
Diazonium salt solution from Step 1
-
Pyrazole
-
Copper(I) Chloride (CuCl)
-
Deionized Water
Procedure:
-
In a separate reaction vessel, dissolve pyrazole (1.2 eq) and CuCl (0.1 eq) in deionized water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of the Hypothetical Pyrazole Carboxamide Insecticide
Materials:
-
N-(5-chloro-2-(trifluoromethoxy)phenyl)-1H-pyrazole from Step 2
-
A suitable carboxylic acid chloride (e.g., cyclopropanecarbonyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-(5-chloro-2-(trifluoromethoxy)phenyl)-1H-pyrazole (1.0 eq) in dry DCM.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Add the carboxylic acid chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final hypothetical pyrazole carboxamide insecticide.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of the target insecticide. Actual results may vary depending on the specific substrates and reaction conditions used.
| Step | Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Diazonium Salt | HCl/H₂O | 0-5 | 0.5 | - | - |
| 2 | Diazonium Salt | N-aryl pyrazole | H₂O | 0-25 | 12 | 85 | 95 |
| 3 | N-aryl pyrazole | Pyrazole Carboxamide | DCM | 0-25 | 6 | 90 | >98 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the final purified product.
Caption: Logical workflow for the synthesis and purification of the target agrochemical.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the introduction of a trifluoromethoxy group, which can significantly enhance the biological activity and pharmacokinetic properties of the final product. The representative protocols and workflows provided herein demonstrate a practical approach to leveraging this building block in the discovery and development of next-generation crop protection agents. Researchers and scientists are encouraged to adapt and optimize these methodologies for their specific synthetic targets.
Application Notes: The Versatile Role of 5-Chloro-2-(trifluoromethoxy)aniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fluorinated aniline derivative, 5-Chloro-2-(trifluoromethoxy)aniline, is a key building block in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, bioavailability, and binding affinity to biological targets. These characteristics make it a valuable precursor in the development of novel therapeutics across various disease areas, including oncology and infectious diseases.
Synthesis of a Key Pharmaceutical Intermediate
While specific, publicly available examples of late-stage clinical candidates or approved drugs directly incorporating the this compound moiety are limited, its application can be illustrated through the synthesis of a key intermediate, N-(5-chloro-2-(trifluoromethoxy)phenyl)acetamide . This intermediate serves as a versatile scaffold for further chemical elaboration in drug discovery programs.
A representative synthetic pathway for this intermediate is outlined below:
Caption: Synthetic workflow for the preparation of a key pharmaceutical intermediate.
Experimental Protocol: Synthesis of N-(5-chloro-2-(trifluoromethoxy)phenyl)acetamide
This protocol details the acetylation of this compound to yield N-(5-chloro-2-(trifluoromethoxy)phenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-(5-chloro-2-(trifluoromethoxy)phenyl)acetamide. Please note that yields and purity can vary based on reaction scale and purification methods.
| Parameter | Value |
| Starting Material | This compound |
| Product | N-(5-chloro-2-(trifluoromethoxy)phenyl)acetamide |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Potential Applications in Drug Discovery: Targeting Signaling Pathways
While direct clinical applications of compounds derived from this compound are not extensively documented in publicly available literature, the structural motif is of significant interest in medicinal chemistry. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making it a desirable feature in drug candidates.
Aniline derivatives are core components of many kinase inhibitors. The introduction of the 5-chloro and 2-trifluoromethoxy substituents can influence the binding affinity and selectivity for specific kinase targets. For instance, such scaffolds could be explored for the development of inhibitors targeting pathways implicated in cancer cell proliferation and survival, such as the Raf-MEK-ERK or PI3K-Akt-mTOR signaling pathways.
Caption: Potential inhibition of cancer signaling pathways by derivatives.
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing the title compound.
Application Notes and Protocols for the Analysis of 5-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 5-Chloro-2-(trifluoromethoxy)aniline. This key intermediate is crucial in the synthesis of pharmaceuticals and agrochemicals, making rigorous quality control essential. The following methods are designed to confirm the identity, purity, and stability of the compound.
While specific validated performance data for this compound is not extensively available in public literature, the protocols provided are based on established methods for structurally similar halogenated and trifluoromethyl-substituted anilines. These should serve as robust starting points for method development and validation in your laboratory.
Overview of Analytical Techniques
A multi-faceted approach is recommended for the comprehensive analysis of this compound, employing both chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and quantification of the main component and any non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and specificity make it an excellent tool for trace-level analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is used for the identification of functional groups and as a fingerprinting technique for compound identity verification.
Quantitative Data Summary
The following tables summarize typical starting parameters and expected performance characteristics for the recommended analytical methods. These are based on methods for analogous compounds and should be optimized for your specific instrumentation and sample matrix.
Table 1: High-Performance Liquid Chromatography (HPLC) - Purity Assay
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Mid-to-late elution, dependent on the exact gradient |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Impurity Profiling
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 m/z |
| Expected Major Fragments | Analysis of the mass spectrum is required for structural elucidation of impurities. |
Experimental Protocols
HPLC Method for Purity Determination
This reverse-phase HPLC method is designed to separate this compound from potential non-volatile impurities.
3.1.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of the this compound reference standard and sample by accurately weighing and dissolving in acetonitrile.
-
Further dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.
-
Filter the final solutions through a 0.45 µm syringe filter into autosampler vials.
3.1.3. Chromatographic Conditions
-
Use the parameters outlined in Table 1 .
3.1.4. Data Analysis
-
Integrate the peak areas in the resulting chromatograms.
-
Calculate the purity of the this compound sample by determining the percentage of the main peak area relative to the total area of all peaks.
GC-MS Method for Volatile Impurity Analysis
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
3.2.1. Reagents and Materials
-
Methylene chloride or a suitable solvent (GC grade)
-
This compound sample
-
GC vials with septa
3.2.2. Sample Preparation
-
Prepare a sample solution of approximately 1 mg/mL by dissolving the sample in methylene chloride.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
3.2.3. GC-MS Conditions
-
Use the parameters outlined in Table 2 .
3.2.4. Data Analysis
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify potential impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization, if appropriate.
NMR for Structural Confirmation
3.3.1. Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
3.3.2. ¹H and ¹³C NMR Acquisition
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary compared to ¹H NMR.
FTIR for Functional Group Analysis
3.4.1. Sample Preparation
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
3.4.2. FTIR Acquisition
-
Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Acquire a background spectrum before running the sample.
Visualized Workflows
Caption: A typical workflow for purity analysis of this compound by HPLC.
Caption: Workflow for the identification of volatile impurities by GC-MS.
Synthetic Routes to Quinazolines from 5-Chloro-2-(trifluoromethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, starting from 5-Chloro-2-(trifluoromethoxy)aniline. The protocols outlined below are based on established and versatile synthetic methodologies that are amenable to the specific electronic properties of the starting material, which possesses both a halogen and a trifluoromethoxy group.
Introduction
Quinazolines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including approved anticancer agents. The starting material, this compound, is a valuable building block in pharmaceutical synthesis due to the unique properties conferred by its substituents. The chloro and trifluoromethoxy groups can enhance metabolic stability, bioavailability, and modulate the binding affinity of the final compounds to their biological targets.
This guide details two robust and widely applicable synthetic strategies for the construction of the quinazoline core from this compound: a three-component reaction with aldehydes and a reaction with orthoesters. These methods are selected for their operational simplicity, generally good to excellent yields, and tolerance to a variety of functional groups.
Synthetic Pathways Overview
Two primary, efficient routes for the synthesis of 6-chloro-8-(trifluoromethoxy)quinazoline derivatives from this compound are presented. These multicomponent reactions offer a convergent and atom-economical approach to this important heterocyclic system.
Application Notes and Protocols for the Preparation of Benzimidazoles from 5-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry and drug development. The benzimidazole scaffold is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1][2][3][4] The unique structural similarity of the benzimidazole core to naturally occurring purines allows these compounds to readily interact with various biopolymers, underpinning their diverse therapeutic applications.
This document provides detailed protocols for the synthesis of substituted benzimidazoles starting from 5-Chloro-2-(trifluoromethoxy)aniline. The synthetic strategy involves a two-step process: first, the conversion of the starting aniline to the corresponding o-phenylenediamine, followed by the cyclocondensation of this intermediate with a suitable aldehyde or carboxylic acid to yield the target benzimidazole. These protocols are designed to be adaptable for the synthesis of a library of benzimidazole derivatives for screening and drug discovery programs.
Overall Synthetic Workflow
The preparation of benzimidazoles from this compound is a two-stage process. The initial step involves the introduction of a second amino group ortho to the existing one to form a substituted o-phenylenediamine. This is typically achieved through nitration followed by reduction. The resulting diamine is then condensed with a carbonyl compound to form the benzimidazole ring.
Figure 1: Overall workflow for the synthesis of benzimidazoles from this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
This stage involves the nitration of this compound and subsequent reduction of the nitro group to an amine.
Protocol 1: Nitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the solution while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-5-nitro-2-(trifluoromethoxy)aniline. The product may be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction of 4-Chloro-5-nitro-2-(trifluoromethoxy)aniline
Materials:
-
4-Chloro-5-nitro-2-(trifluoromethoxy)aniline
-
Ethanol or Acetic Acid
-
Iron powder or Tin(II) Chloride Dihydrate
-
Concentrated Hydrochloric Acid (if using SnCl2)
-
Sodium Bicarbonate or Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure using Iron Powder:
-
To a stirred suspension of 4-Chloro-5-nitro-2-(trifluoromethoxy)aniline (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine.
Procedure using Tin(II) Chloride Dihydrate:
-
Dissolve 4-Chloro-5-nitro-2-(trifluoromethoxy)aniline (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the desired diamine.
Stage 2: Synthesis of Substituted Benzimidazoles
The synthesized 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine can be reacted with various aldehydes or carboxylic acids to produce a range of substituted benzimidazoles.
Protocol 3: Condensation with Aldehydes
Materials:
-
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
-
Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), ammonium chloride).[5][6]
-
Sodium Metabisulfite (optional, for oxidative cyclization)
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of an acid catalyst like p-TsOH (0.1 eq) or ammonium chloride.[5][6]
-
For oxidative cyclization, a mild oxidizing agent such as sodium metabisulfite can be added.
-
Heat the reaction mixture to reflux (typically 80-120°C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted benzimidazole.
Protocol 4: Condensation with Carboxylic Acids (Phillips Method)
Materials:
-
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
-
Substituted Carboxylic Acid (e.g., benzoic acid, acetic acid)
-
4M Hydrochloric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
A mixture of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) and the carboxylic acid (1.0-1.2 eq) is heated in 4M hydrochloric acid or polyphosphoric acid (PPA) at a temperature ranging from 100°C to 180°C.
-
The reaction is typically heated for 2-8 hours. Progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.
-
The mixture is then neutralized with a base, such as ammonium hydroxide or sodium bicarbonate, which will cause the benzimidazole product to precipitate.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of 2-substituted benzimidazoles from various o-phenylenediamines and aldehydes, which can be extrapolated for the synthesis using 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine.
| Entry | o-Phenylenediamine | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzaldehyde | p-TsOH / DMF | 2-3 | High | [5] |
| 2 | 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH / DMF | 2-3 | High | [5] |
| 3 | o-phenylenediamine | 4-N,N-Dimethylbenzaldehyde | p-TsOH / DMF | 2-3 | High | [5] |
| 4 | o-phenylenediamine | Benzaldehyde | NH4Cl / CHCl3 | 4 | 75-94 | [6] |
| 5 | o-phenylenediamine | 4-Methylbenzaldehyde | Au/TiO2 / CHCl3:MeOH | 2 | High | [7] |
Reaction Mechanism Visualization
The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Figure 2: Simplified reaction mechanism for benzimidazole formation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of novel benzimidazole derivatives from this compound. By following the two-stage process of o-phenylenediamine formation and subsequent cyclocondensation, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development programs. The versatility of the condensation step, allowing for the incorporation of various aldehydes and carboxylic acids, makes this a powerful approach for exploring the structure-activity relationships of this important class of heterocyclic compounds.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 4. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 5-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group and the synthetic handle provided by the chloro substituent. This document provides detailed application notes and generalized protocols for the catalytic cross-coupling of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are based on established methodologies for structurally similar aryl chlorides and are intended to serve as a starting point for reaction optimization.
The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell permeability of drug candidates. The chlorine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to build molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups.
General Protocol for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is detailed below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reaction Scheme:
Where Ar = 2-(trifluoromethoxy)phenyl and R = aryl, heteroaryl, or vinyl.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.2 - 2 times the moles of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand, and the base (2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | RuPhos | Cs₂CO₃ | DMF | 120 | 24 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction can be used to introduce a variety of primary or secondary amines at the 5-position of the aniline ring.
General Protocol for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of this compound is provided below. The choice of catalyst, ligand, and base is crucial for successful coupling.
Reaction Scheme:
Where Ar = 2-(trifluoromethoxy)phenyl and R1, R2 = H, alkyl, or aryl.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1.2 - 2 times the moles of Pd)
-
Strong base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.2-2 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the base, this compound, and the amine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 90-130 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2.5) | Xantphos | LiHMDS | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos | K₃PO₄ | Toluene | 120 | 20 | 82 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl anilines.
General Protocol for Sonogashira Coupling
A general protocol for the Sonogashira coupling of this compound is described below. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: General workflow for Sonogashira coupling.
Application Notes and Protocols for N-Alkylation of 5-Chloro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 5-Chloro-2-(trifluoromethoxy)aniline, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a chloro and a trifluoromethoxy group renders this aniline derivative electron-deficient, influencing its reactivity. The following protocols outline several effective methods for its N-alkylation, a crucial step for generating molecular diversity in drug discovery programs.
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis. For an electron-deficient substrate such as this compound, careful selection of the reaction conditions is necessary to achieve efficient and selective mono-alkylation, avoiding common side reactions like over-alkylation. This document details three robust and widely applicable protocols: Reductive Amination, Buchwald-Hartwig Amination, and Catalytic N-Alkylation with Alcohols via the "Borrowing Hydrogen" strategy.
Data Presentation: Comparative Overview of N-Alkylation Protocols
The following table summarizes typical reaction conditions for the N-alkylation of this compound based on established methodologies for analogous electron-deficient anilines.
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Reductive Amination | Aldehyde or Ketone | Sodium Triacetoxyborohydride (STAB) | Acetic Acid (catalytic) | 1,2-Dichloroethane (DCE) | Room Temperature | 2 - 12 |
| Buchwald-Hartwig Amination | Alkyl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 4 - 24 |
| N-Alkylation with Alcohols | Primary Alcohol | [Mn(CO)₅Br] / Ligand | t-BuOK | Toluene | 100 - 120 | 12 - 24 |
Experimental Protocols
Protocol 1: Reductive Amination with Aldehydes
Reductive amination is a highly efficient method for the mono-N-alkylation of anilines.[1] This protocol is particularly useful for introducing a wide variety of alkyl groups. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). For electron-deficient anilines, the addition of a catalytic amount of acid can facilitate imine formation.[2]
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCE (5-10 mL per mmol of aniline).
-
Add the aldehyde (1.1 eq) and glacial acetic acid (0.05 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated aniline.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5][6] It is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos often providing excellent results for challenging substrates.[4]
Materials:
-
This compound
-
Alkyl bromide (e.g., n-butyl bromide, benzyl bromide) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and the base (NaOtBu or K₃PO₄, 1.5-2.0 eq) to a dry Schlenk tube or reaction vial.
-
Add this compound (1.0 eq) and the anhydrous solvent (toluene or dioxane, 5-10 mL per mmol of aniline).
-
Add the alkyl bromide (1.2 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Alkylation with Alcohols via "Borrowing Hydrogen"
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method for N-alkylation that uses alcohols as the alkylating agents, with water as the only byproduct.[7] This reaction is typically catalyzed by transition metal complexes, such as those of manganese or nickel, which have been shown to be effective for the N-alkylation of anilines with a variety of functional groups.[8][9]
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol, 1-octanol) (1.2 - 1.5 equivalents)
-
Manganese(I) catalyst (e.g., [Mn(CO)₅Br]) or a suitable Nickel catalyst (1-5 mol%)
-
Phosphine ligand (if required by the catalyst system)
-
Potassium tert-butoxide (t-BuOK) (1.5 equivalents)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the manganese or nickel catalyst (0.01-0.05 eq), any required ligand, and t-BuOK (1.5 eq).
-
Add this compound (1.0 eq) and anhydrous toluene (5-10 mL per mmol of aniline).
-
Add the primary alcohol (1.2-1.5 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Reductive Amination.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. PubChemLite - 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline (C7H5ClF3NS) [pubchemlite.lcsb.uni.lu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. nbinno.com [nbinno.com]
Application of 5-Chloro-2-(trifluoromethoxy)aniline in Kinase Inhibitor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Chloro-2-(trifluoromethoxy)aniline as a key building block in the synthesis of novel kinase inhibitors. While direct synthesis of currently marketed kinase inhibitors using this specific aniline derivative is not widely documented, its structural similarity to key intermediates in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib suggests its significant potential in the development of new therapeutic agents. This guide will explore a proposed synthetic application, detail relevant experimental protocols, and discuss the potential biological targets and signaling pathways.
Introduction
This compound is an aromatic amine featuring both chloro and trifluoromethoxy substitutions. These functional groups are highly valued in medicinal chemistry for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the chloro substituent can provide a key interaction point for binding to target proteins. Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. The dysregulation of kinase activity is a hallmark of many cancers.
The structural motif of a substituted aniline is central to many Type II kinase inhibitors, which bind to the inactive conformation of the kinase. This document outlines a proposed synthetic route to generate novel urea-based kinase inhibitors using this compound, drawing parallels with the established synthesis of Sorafenib.
Proposed Synthetic Application: Synthesis of a Novel Urea-Based Kinase Inhibitor
The proposed application of this compound is in the synthesis of a bi-aryl urea, a common scaffold for potent kinase inhibitors. This synthesis involves the reaction of the aniline with an isocyanate derivative. A plausible synthetic scheme is outlined below.
General Reaction Scheme
Caption: Proposed synthesis of a novel kinase inhibitor.
Experimental Protocols
This section provides a detailed, albeit theoretical, protocol for the synthesis of a novel kinase inhibitor using this compound, based on established methods for similar compounds.[1]
Synthesis of 5-Chloro-2-(trifluoromethoxy)phenyl isocyanate
Materials:
-
This compound
-
Triphosgene
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve triphosgene (1.2 equivalents) in anhydrous toluene.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous toluene to the triphosgene solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully add triethylamine (1.1 equivalents) to neutralize any excess phosgene and HCl generated.
-
The resulting isocyanate can be used in the next step without further purification after filtration of the triethylamine hydrochloride salt, or it can be purified by vacuum distillation.
Synthesis of the Final Urea Compound
Materials:
-
5-Chloro-2-(trifluoromethoxy)phenyl isocyanate
-
4-(4-aminophenoxy)-N-methylpicolinamide (or a similar amine-containing core structure)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 5-Chloro-2-(trifluoromethoxy)phenyl isocyanate (1.1 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold DCM, and dry under vacuum to yield the final urea-based kinase inhibitor.
Data Presentation: Efficacy of Structurally Similar Kinase Inhibitors
The following table summarizes the in vitro efficacy of Sorafenib and Regorafenib, which share a similar bi-aryl urea scaffold with the proposed compound. This data provides a benchmark for the potential activity of novel inhibitors synthesized from this compound.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Sorafenib | RAF-1 | 6 | MV4-11 | 4 | [2] |
| B-RAF | 22 | [2] | |||
| VEGFR-2 | 90 | [2] | |||
| PDGFR-β | 57 | [2] | |||
| c-KIT | 68 | ||||
| Regorafenib | RAF-1 | 2.5 | Colo-205 | 4.5 | [3] |
| B-RAF | 1.5 | [3] | |||
| VEGFR-2 | 4.2 | [3] | |||
| PDGFR-β | 17 | [3] | |||
| c-KIT | 7 | [3] |
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from substituted anilines, such as the proposed compound, are expected to target multiple key signaling pathways implicated in cancer cell proliferation, angiogenesis, and survival. The primary targets are likely to be receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases.
Caption: Potential inhibition of the RAF/MEK/ERK pathway.
The proposed inhibitor, by virtue of its bi-aryl urea structure, is anticipated to function as a Type II inhibitor. It would bind to and stabilize the inactive conformation of kinases like RAF, VEGFR, and PDGFR, thereby preventing their activation and downstream signaling. This dual-targeting mechanism can lead to a potent anti-tumor effect by simultaneously inhibiting tumor cell growth and the formation of new blood vessels that supply nutrients to the tumor.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers the potential for developing compounds with improved pharmacological profiles compared to existing drugs. The protocols and data presented in this application note, based on structurally related and well-characterized inhibitors, provide a solid foundation for researchers to explore the synthesis and biological evaluation of new therapeutic candidates derived from this versatile chemical building block. Further investigation into the synthesis and screening of a library of compounds based on this scaffold is warranted to fully elucidate its potential in cancer drug discovery.
References
Gram-Scale Synthesis of Ortho-Trifluoromethoxylated Anilines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of ortho-trifluoromethoxylated anilines, valuable building blocks in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This protocol is based on a user-friendly, two-step process that is amenable to scale-up and utilizes readily available, bench-stable reagents.[4][5][6]
Introduction
The introduction of a trifluoromethoxy group at the ortho position of an aniline ring presents a significant synthetic challenge.[1][2] Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. The protocol outlined below circumvents these issues by employing a sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate followed by a thermally induced intramolecular rearrangement to yield the desired ortho-trifluoromethoxylated aniline derivative.[2][4][5][6][7] This method has been demonstrated to be robust, scalable, and tolerant of various functional groups.[5][8]
Overall Reaction Scheme
The synthesis is a two-step process starting from a substituted N-aryl-N-hydroxyacetamide. The first step involves the O-trifluoromethylation of the hydroxylamine moiety using an electrophilic trifluoromethylating reagent. The resulting intermediate is then subjected to thermal rearrangement to afford the final ortho-trifluoromethoxylated aniline product.
Figure 1: General two-step synthesis of ortho-trifluoromethoxylated anilines.
Experimental Protocols
The following protocols are detailed for the gram-scale synthesis of a model compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Part 1: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Starting Material)
This precursor can be synthesized from methyl 4-nitrobenzoate in a two-step procedure involving reduction followed by acetylation.[2]
Step 1A: Reduction of Methyl 4-Nitrobenzoate
-
To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol), 5% rhodium on carbon (159 mg, 0.300 mol% Rh), and a magnetic stir bar.[2]
-
Connect one neck to a nitrogen/vacuum manifold and seal the other with a septum. Evacuate and backfill the flask with nitrogen three times.[8]
-
Add anhydrous tetrahydrofuran (THF, 138 mL) via syringe.[8]
-
Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.[8]
-
Add hydrazine monohydrate (1.47 mL, 30.4 mmol) dropwise via syringe.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 4-(hydroxyamino)benzoate, which is used directly in the next step.[8]
Step 1B: Acetylation of Methyl 4-(hydroxyamino)benzoate
-
To an oven-dried 500 mL two-neck round-bottom flask, add the crude methyl 4-(hydroxyamino)benzoate from the previous step, sodium bicarbonate (2.55 g), and a magnetic stir bar.[8]
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous diethyl ether (138 mL) via syringe and cool the mixture to 0 °C.[8]
-
Slowly add a solution of acetyl chloride (2.17 mL, 30.4 mmol) in anhydrous diethyl ether (138 mL) using a syringe pump over approximately 1 hour.[2][8]
-
After the addition is complete, filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.[8]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford methyl 4-(N-hydroxyacetamido)benzoate.[8]
Part 2: Gram-Scale Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
Step 2A: O-Trifluoromethylation
-
In a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol), cesium carbonate (311 mg, 0.956 mmol, 10 mol%), and Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 3.63 g, 11.5 mmol) to an oven-dried 250 mL round-bottom flask containing a magnetic stir bar.[2]
-
Add dried and degassed chloroform (95.6 mL).[2]
-
Seal the flask and stir the mixture at room temperature for 16 hours.[2]
-
Remove the flask from the glovebox and filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of hexanes:dichloromethane) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[2]
Step 2B: Thermally Induced OCF3 Migration
-
Place methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol) and a magnetic stir bar in a 50 mL pressure vessel.[2]
-
Add nitromethane (9.05 mL).[2]
-
Seal the vessel and heat the mixture to 120 °C with stirring for 20 hours behind a safety shield.[2][8]
-
Cool the reaction to room temperature.
-
Transfer the mixture to a round-bottom flask and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography (eluting with a gradient of hexanes:ethyl acetate) to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[2][8]
Quantitative Data Summary
| Step | Product | Starting Material | Scale | Yield |
| 1A & 1B (two steps) | Methyl 4-(N-hydroxyacetamido)benzoate | Methyl 4-nitrobenzoate | 5.00 g | 92% |
| 2A: O-Trifluoromethylation | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Methyl 4-(N-hydroxyacetamido)benzoate | 2.00 g | 95% |
| 2B: OCF3 Migration | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 2.51 g | 85% |
Table 1: Representative yields for the gram-scale synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[2]
Proposed Reaction Mechanism
The key step in this synthesis is the thermally induced intramolecular migration of the -OCF3 group. The proposed mechanism involves the heterolytic cleavage of the N-OCF3 bond to form a nitrenium ion and a trifluoromethoxide anion. Subsequent recombination at the ortho position of the aromatic ring, followed by tautomerization, yields the final product.[4][5][6]
Figure 2: Proposed mechanism for the intramolecular OCF3 migration.
Applications in Drug Discovery
Ortho-trifluoromethoxylated anilines are valuable synthons for the preparation of a wide range of biologically active molecules. The unique properties of the -OCF3 group, including its high electronegativity and lipophilicity, can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2] These anilines can be further functionalized to generate libraries of compounds for screening in various therapeutic areas. The ability to produce these building blocks on a gram scale is crucial for advancing drug discovery programs from lead identification to preclinical development.[3][9]
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 6. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 8. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for Trifluoromethoxylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common problems encountered during trifluoromethoxylation experiments.
Issue 1: Low or No Product Yield
Q1: My trifluoromethoxylation reaction is giving a low yield or no product. What are the common causes and how can I troubleshoot this?
Low yields in trifluoromethoxylation reactions can stem from several factors, including reagent choice and stability, reaction conditions, and substrate reactivity.
Possible Causes and Solutions:
-
Reagent Instability or Inactivity:
-
Trifluoromethoxide Anion Instability: The trifluoromethoxide anion (⁻OCF₃) is notoriously unstable and can decompose, especially at elevated temperatures, into fluoride and carbonyl difluoride.[1]
-
Reagent Degradation: Some trifluoromethoxylating reagents are sensitive to moisture and air. Ensure proper handling and storage of reagents. For instance, some hypervalent iodine reagents may require low temperatures to prevent decomposition.[2] Newly developed reagents like N-trifluoromethoxyphthalimide (Phth-OCF₃) are bench-stable solids and may offer better results.[3][4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature can significantly impact reaction kinetics. While some reactions require elevated temperatures to proceed, this can also lead to reagent decomposition.[5] A careful optimization of the reaction temperature is crucial. For instance, silver-mediated trifluoromethoxylation of aryl stannanes can be performed at lower temperatures to prevent the irreversible dissociation of the trifluoromethoxide.[1]
-
Solvent: The choice of solvent is critical. Aprotic solvents like DMF or DMAc are commonly used.[3][6] Ensure the solvent is anhydrous, as protic solvents can quench the trifluoromethoxide anion.[6]
-
Activator/Catalyst: The choice and amount of activator (e.g., CsF, Et₄NI) or catalyst are crucial.[3] Screening different activators and optimizing their stoichiometry can significantly improve yields. For photoredox reactions, the choice of photocatalyst and light source is critical.[7][8]
-
-
Poor Substrate Reactivity:
-
Electron-Poor Substrates: Electron-deficient arenes or heteroarenes can be challenging substrates and may require higher reaction temperatures or more reactive reagents.[5]
-
Steric Hindrance: Sterically hindered substrates may react slower. Increasing the reaction temperature or prolonging the reaction time might be necessary.[6]
-
Troubleshooting Workflow for Low Yield:
Here is a logical workflow to troubleshoot a low-yield trifluoromethoxylation reaction:
Caption: Troubleshooting flowchart for low-yield trifluoromethoxylation.
Issue 2: Poor Regioselectivity
Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity of my C-H trifluoromethoxylation?
Poor regioselectivity is a common challenge in direct C-H functionalization reactions.
Possible Causes and Solutions:
-
Electronic and Steric Control: The inherent electronic and steric properties of the substrate often dictate the position of trifluoromethoxylation. For some substrates, achieving high regioselectivity can be challenging.
-
Reaction Mechanism: The reaction mechanism plays a significant role. For radical C-H trifluoromethoxylation, selectivity can be poor.[8]
-
Directing Groups: Employing a directing group on your substrate can be an effective strategy to achieve regioselective intermolecular aromatic C-H trifluoromethoxylation.[9]
-
Silver-Mediated Reactions for Pyridines: For the trifluoromethoxylation of pyridines, silver-mediated methods have been shown to provide excellent ortho-selectivity.[10]
Comparison of Regioselectivity in Different Methods:
| Method | Typical Regioselectivity | Substrate Example | Reference |
| Radical C-H Trifluoromethoxylation | Mixture of isomers | Pyridines | [8] |
| Directing Group-Assisted | High selectivity for one isomer | Substituted arenes | [9] |
| Silver-Mediated | ortho-selective | Pyridines | [10] |
Issue 3: Reagent Handling and Cost
Q3: Trifluoromethoxylating reagents are often expensive and difficult to handle. Are there more practical alternatives?
The cost and stability of reagents are significant considerations for large-scale synthesis.
Solutions and Alternatives:
-
Bench-Stable Reagents: Several newer reagents have been developed that are more stable and easier to handle. N-Trifluoromethoxyphthalimide (Phth-OCF₃) is a bench-stable solid that can be prepared from inexpensive starting materials.[3][4]
-
Reagents from Inexpensive Precursors: Bis(trifluoromethyl)peroxide (BTMP) can be prepared from inexpensive bulk chemicals and serves as a practical source of ∙OCF₃ radicals.[8]
-
Electrochemical Methods: Electrochemical approaches offer a way to generate the reactive species in situ from more readily available precursors, potentially reducing the reliance on expensive reagents. A protocol using a trifluoromethyl source and oxygen under electrochemical conditions has been reported.[11]
Issue 4: Side Reactions
Q4: I am observing significant formation of side products, such as fluorinated or C-trifluoromethylated compounds. How can I minimize these side reactions?
Side reactions can compete with the desired trifluoromethoxylation, reducing the yield of the target product.
Possible Causes and Solutions:
-
Competing Fluorination: In some reactions, especially with electron-rich substrates, competing fluorination of the aromatic ring can occur.[5] Optimization of the reaction conditions, such as lowering the temperature or changing the solvent, may help to suppress this side reaction.
-
C-Trifluoromethylation: With certain reagents, such as Togni's reagent and phenols with unsubstituted ortho- or para-positions, electrophilic C-trifluoromethylation can be a major competing pathway.[12]
-
Reaction Optimization: A thorough optimization of reaction parameters is key. This includes screening different trifluoromethoxylating reagents, catalysts, solvents, and temperatures to find conditions that favor the desired O-trifluoromethoxylation.
Troubleshooting Side Reactions:
References
- 1. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation [organic-chemistry.org]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Halalogenated Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated anilines.
Troubleshooting Guides
This section addresses specific issues that may arise during your purification experiments, offering potential causes and step-by-step solutions.
Issue 1: Product is a Dark Oil or Solid
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Question: My isolated halogenated aniline is a dark brown or black oil/solid. What causes this discoloration, and how can I obtain a purer, lighter-colored product?
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Answer: Discoloration in halogenated anilines is a common problem, typically caused by the formation of oxidized impurities and colored byproducts.[1][2] Anilines are susceptible to aerial oxidation, and this process can be accelerated by harsh reaction conditions.[3][4]
-
Possible Cause 1: Oxidation of the Amine Group. The amino group in anilines is easily oxidized, leading to highly colored polymeric materials.[3][4]
-
Troubleshooting Steps:
-
Use Purified Reagents: Ensure your starting aniline is pure and colorless before beginning your reaction.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.[1]
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Treatment with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities.[1][2] After briefly heating, perform a hot filtration to remove the carbon, and then allow the solution to cool and crystallize.[2]
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-
dot
Caption: Troubleshooting workflow for discolored products.
Issue 2: Difficulty Separating Regioisomers
-
Question: I have a mixture of ortho-, meta-, and/or para-substituted halogenated anilines. How can I effectively separate these regioisomers?
-
Answer: The separation of regioisomers is a significant challenge because their physical properties, such as boiling point and polarity, are often very similar.[1]
-
Possible Cause: Similar Physical Properties. The close similarity in the structures of regioisomers makes them difficult to separate using simple purification techniques like standard distillation or recrystallization.[1]
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): HPLC is frequently the most effective method for separating regioisomers due to its high resolving power.[1][2] Optimization of the stationary phase and mobile phase is key to achieving good separation.[2]
-
Fractional Crystallization: This technique can sometimes be used, but it is generally less effective than chromatography for isomers with very similar properties.[1][2]
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Column Chromatography: Careful column chromatography on silica gel, potentially with a shallow solvent gradient, may provide separation. Analyzing fractions by Thin Layer Chromatography (TLC) is crucial to identify the pure fractions.[2]
-
-
Issue 3: Incomplete Removal of Unreacted Aniline
-
Question: My purified product is contaminated with unreacted aniline starting material. What is an efficient way to remove it?
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Answer: Residual aniline can be effectively removed by taking advantage of the basicity of its amino group.
-
Possible Cause: Aniline is a basic compound. The amino group on aniline is basic and will be protonated in the presence of an acid.
-
Troubleshooting Steps:
-
Acidic Wash (Liquid-Liquid Extraction): Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).[2]
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Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[1][2]
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The basic aniline will react with the acid to form a water-soluble ammonium salt, which will move into the aqueous phase. The less basic halogenated aniline will remain in the organic layer.[1]
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Separate the layers and then wash the organic layer with a base (like aqueous sodium bicarbonate) and brine, followed by drying and solvent evaporation.
-
-
dot
Caption: Logic of an acidic wash for aniline removal.
Frequently Asked Questions (FAQs)
Q1: My halogenation of aniline is resulting in multiple halogenated products. How can I achieve selective monohalogenation?
A1: The amino group of aniline is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack and can lead to over-halogenation (e.g., the formation of di- or tri-halogenated products).[1][3] To achieve selective monohalogenation, the activating effect of the amino group must be reduced. The most common method is to protect the amino group via acetylation to form acetanilide.[3] The acetyl group moderates the reactivity of the ring, allowing for a more controlled monohalogenation, typically at the para position.[3] The protecting group can then be removed by hydrolysis to yield the monohalogenated aniline.[1]
Q2: Can I use distillation to purify my halogenated aniline?
A2: Vacuum distillation can be a suitable method for purifying liquid halogenated anilines, particularly for removing non-volatile impurities.[2] However, it is important to be cautious as some anilines can decompose at high temperatures, leading to the formation of tar.[2] For solid halogenated anilines, distillation is generally not an appropriate purification method.[2]
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] To resolve this, you can try reheating the solution and adding more solvent to decrease the saturation.[1] Alternatively, using a solvent with a lower boiling point can prevent the temperature from exceeding the melting point of your compound.[1]
Q4: How can I remove residual palladium catalyst from a cross-coupling reaction to make a halogenated aniline?
A4: Residual palladium can often be removed using scavenger resins. These are solid supports (e.g., silica or polymer) functionalized with groups, such as thiols, that chelate the metal. The crude product is dissolved and stirred with the scavenger resin.[1] The resin, with the bound palladium, is then simply filtered off, leaving the purified product in the solution.[1]
Quantitative Data
The purity and identity of halogenated anilines are confirmed using various analytical techniques. Below is a summary of spectroscopic data for representative compounds.
Table 1: UV-Vis Spectroscopy Data for Mono-Halogenated Anilines.[5]
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| 4-Fluoroaniline | Cyclohexane | 230 | 293 |
| 4-Chloroaniline | Ethanol | 243 | 298 |
| 4-Bromoaniline | Alcohol | 245 | 296.5 |
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Halogenated Anilines.[5]
| Compound | N-H Stretch (asym/sym) | C=C Stretch (aromatic) | C-N Stretch | C-X Stretch |
| 4-Chloroaniline | ~3464 / ~3375 | ~1615, ~1500 | ~1285 | ~820 |
| 2-Bromoaniline | ~3400 / ~3300 | ~1610, ~1490 | ~1280 | ~750 |
Experimental Protocols
Protocol 1: Purification of a Colored Solid Halogenated Aniline by Recrystallization with Activated Carbon
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Objective: To purify a solid halogenated aniline that is discolored due to impurities.
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Methodology:
-
Solvent Selection: Choose a suitable recrystallization solvent in which the halogenated aniline is sparingly soluble at room temperature but highly soluble when hot.[6]
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Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to near boiling while stirring to dissolve the solid.[6]
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Decolorization: Once the solid is dissolved, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[2]
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Hot Filtration: Gently reheat the mixture for a few minutes. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities.[2]
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Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the product decreases.[6] The flask can then be placed in an ice bath to maximize crystal yield.[6]
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals completely, for example, in a desiccator or a vacuum oven.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Objective: To separate a halogenated aniline from impurities with different polarities. This method can be adapted to separate regioisomers.[2]
-
Methodology:
-
Column Packing: Prepare a chromatography column by first placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2] Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles.[2] Top the silica bed with another thin layer of sand.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.[2] Carefully load this solution onto the top of the silica gel column.[2]
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Elution: Begin eluting with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture).[2] The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.[2]
-
Fraction Collection: Collect the eluent in separate test tubes or flasks.[2]
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to determine which fractions contain the pure desired product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified halogenated aniline.[2]
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dot
Caption: General workflow for column chromatography.
References
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2-(trifluoromethoxy)aniline. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound is through the reduction of its corresponding nitroaromatic precursor, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl2) and catalytic hydrogenation being common choices.
Q2: What are the primary starting materials and their roles?
The key starting material is 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. The synthesis involves a reducing agent to convert the nitro group (-NO2) into an amino group (-NH2). Common reducing systems include:
-
Stannous chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate, often with an acid.
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Iron powder (Fe) in the presence of an acid such as acetic acid or ammonium chloride.[1]
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Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[2]
Q3: What are the most common byproducts I should expect?
During the synthesis, several byproducts can form, depending on the reaction conditions and the chosen reducing agent. The most common impurities include:
-
Dechlorinated aniline: 2-(Trifluoromethoxy)aniline, formed by the hydrogenolysis of the C-Cl bond. This is more common during catalytic hydrogenation.[2]
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Incompletely reduced intermediates: Such as the corresponding nitroso or hydroxylamine derivatives.
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Dimeric byproducts: Azo and azoxy compounds can form through the condensation of partially reduced intermediates.[3]
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Isomeric impurities: If the initial nitration of the precursor was not regioselective, isomers of the starting material and final product might be present.
Q4: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield of a pure product. Key strategies include:
-
For Dechlorination: When using catalytic hydrogenation, select catalysts with lower dehalogenation activity, such as certain platinum-based catalysts, and use milder reaction conditions (lower temperature and pressure). The addition of a catalyst inhibitor can sometimes suppress hydrodehalogenation.
-
For Incomplete Reduction: Ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to confirm the complete consumption of the starting material.
-
For Dimeric Byproducts: Maintaining a controlled temperature and ensuring a homogenous reaction mixture can help prevent the formation of azo and azoxy compounds. The addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to these dimeric impurities.[3]
Q5: What are the recommended methods for purifying the final product?
The purification of this compound typically involves one or more of the following techniques:
-
Extraction: After the reaction, a standard workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with a basic solution (like sodium bicarbonate) and brine is necessary to remove inorganic salts and acidic/basic impurities.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is effective for separating the desired product from closely related byproducts. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can yield highly pure crystalline material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Poor quality of starting material. 4. Incorrect reaction temperature. | 1. Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst is not poisoned. 2. Increase the molar equivalents of the reducing agent. 3. Verify the purity of the 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene by NMR or GC-MS. 4. Optimize the reaction temperature. Some reductions are exothermic and may require initial cooling, while others may need heating to proceed. |
| Presence of Starting Material in Final Product | 1. Incomplete reaction due to insufficient reaction time. 2. Deactivation of the catalyst or reducing agent. | 1. Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is fully consumed. 2. Add a fresh portion of the reducing agent or catalyst. |
| Formation of Dehalogenated Byproduct (2-(Trifluoromethoxy)aniline) | 1. Overly aggressive catalytic hydrogenation conditions (high temperature or pressure). 2. Use of a highly active catalyst for hydrogenolysis (e.g., Palladium). | 1. Reduce the hydrogen pressure and/or reaction temperature. 2. Switch to a different catalyst, such as platinum on carbon, which may show lower dehalogenation activity. Alternatively, consider chemical reduction methods (e.g., SnCl2, Fe). |
| Formation of Dimeric (Azo/Azoxy) Byproducts | 1. Localized high concentrations of intermediates. 2. Reaction conditions that favor condensation of nitroso and hydroxylamine intermediates. | 1. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Control the reaction temperature carefully, especially during the initial phase which might be exothermic. Add the reducing agent portion-wise to manage the reaction rate. |
| Difficulties in Product Isolation | 1. Formation of an emulsion during aqueous workup. 2. The product is an oil and difficult to crystallize. | 1. Add a saturated brine solution to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. If the product is an oil, purification by column chromatography is the preferred method. |
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Reducing Agent/Method | Typical Yield (%) | Purity (%) | Key Advantages | Common Byproducts |
| SnCl2·2H2O / EtOH | 85-95 | >98 | High selectivity, mild conditions, tolerates many functional groups.[4] | Residual tin salts (removable by basic workup). |
| Fe / Acetic Acid | 70-90 | 95-98 | Inexpensive, effective.[4] | Iron sludge can complicate workup. |
| Catalytic Hydrogenation (Pd/C) | 80-95 | 90-99 | Clean reaction, high atom economy. | Dehalogenated products.[2] |
| Catalytic Hydrogenation (Pt/C) | 80-95 | 95-99 | Often lower dehalogenation than Pd/C. | Lower levels of dehalogenated products. |
Table 2: Characterization of Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | C7H5ClF3NO | 211.57 | Desired product. |
| 2-(Trifluoromethoxy)aniline | C7H6F3NO | 177.12 | Absence of chlorine isotope pattern in MS; distinct aromatic proton signals in 1H NMR. |
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | 257.55 | Starting material; distinct chemical shift for aromatic protons adjacent to the nitro group. |
| Azo/Azoxy Dimer | C14H6Cl2F6N2O(x) | ~403-419 | Higher molecular weight peaks in MS; often colored (orange/red). |
Experimental Protocols
Protocol: Reduction of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene using Stannous Chloride Dihydrate
This protocol is a representative method for the synthesis of this compound.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethanol (absolute)
-
Ethyl acetate
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Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
To this solution, add stannous chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
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To the residue, add ethyl acetate and carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Caution: CO2 evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial aqueous layer).
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Combine the organic layers and wash with water, followed by a brine solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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If necessary, purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, categorized by the synthetic stage.
Stage 1: Synthesis of Precursor (4-Chloro-2-aminophenol)
Q1: The yield of 4-chloro-2-nitrophenol from the hydrolysis of 2,5-dichloronitrobenzene is low, and a significant amount of dark, tarry material is observed. What could be the cause?
A1: The formation of resinous byproducts during the hydrolysis of 2,5-dichloronitrobenzene is a common issue, often caused by reaction conditions that are too harsh.
-
High Temperature: Exceeding the recommended reaction temperature can promote polymerization and decomposition.
-
Concentrated Base: Using a sodium hydroxide solution that is too concentrated can also lead to resinification.
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and maintain the internal reaction temperature within the recommended range.
-
Base Concentration: Ensure the sodium hydroxide solution is at the specified concentration.
-
Stirring: Vigorous stirring is crucial to ensure efficient heat and mass transfer, preventing localized overheating.
Q2: After the reduction of 4-chloro-2-nitrophenol, I still detect the starting material in my crude product. How can I improve the conversion?
A2: Incomplete reduction of the nitro group is a frequent problem. The efficiency of the reduction is highly dependent on the chosen reducing agent and reaction conditions.
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound must be adequate.
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., H₂/Pd/C), the catalyst may be poisoned or of low quality.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Steps:
-
Stoichiometry: Re-calculate and ensure at least the stoichiometric amount of the reducing agent is used. An excess may be necessary.
-
Catalyst Quality: Use fresh, high-quality catalyst for hydrogenation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material before working up the reaction.
Stage 2: Trifluoromethoxylation and Rearrangement
Q3: The O-trifluoromethylation of the N-hydroxyacetanilide intermediate with Togni reagent II is giving a low yield of the desired N-(trifluoromethoxy) product. What are the potential side reactions?
A3: Low yields in this step can be attributed to several factors, including the stability of the reagent and competing reaction pathways.
-
Decomposition of Togni Reagent II: This reagent can be thermally unstable and sensitive to strong acids and bases.
-
Oxidative Side Reactions: Togni reagent II is an oxidizing agent and can potentially lead to undesired oxidation of sensitive functional groups.
-
Electrophilic Aromatic Substitution: With electron-rich aromatic substrates, direct electrophilic trifluoromethylation or chlorination of the aromatic ring can occur as a side reaction.[1][2]
Troubleshooting Steps:
-
Reagent Quality: Use fresh, properly stored Togni reagent II.
-
Reaction Conditions: Ensure the reaction is run under neutral or mildly basic conditions and at the recommended temperature to avoid reagent decomposition.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Q4: During the thermal rearrangement of the N-(trifluoromethoxy) intermediate, I am observing multiple products in my reaction mixture. What are the likely byproducts?
A4: The thermal OCF₃ migration is a critical step, and incomplete or alternative reactions can lead to a mixture of products.
-
Incomplete Rearrangement: The most common impurity is the unreacted N-(trifluoromethoxy) intermediate. This occurs if the reaction temperature is too low or the reaction time is too short.
-
Formation of the para-Isomer: While the ortho-isomer is the major product, a small amount of the para-rearranged product can also be formed.[3]
-
Decomposition: At excessively high temperatures, decomposition of the starting material or product can occur, leading to a complex mixture of byproducts. Preliminary mechanistic studies suggest the OCF₃ migration involves the formation of a nitrenium ion and trifluoromethoxide, which could potentially undergo other reactions.[4]
Troubleshooting Steps:
-
Optimize Temperature and Time: Carefully control the reaction temperature and monitor the progress by TLC or LC-MS to ensure complete conversion of the starting material.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Nitromethane or acetonitrile are commonly used.
-
Purification: A robust purification method, such as column chromatography, is essential to separate the desired ortho-product from the unreacted intermediate and any isomeric byproducts.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: A widely employed route involves a multi-step sequence starting from a substituted chloronitrobenzene. The key steps are:
-
Synthesis of a 4-chloro-2-aminophenol precursor.
-
Protection of the amino group (e.g., as an acetamide).
-
N-hydroxylation of the protected aniline.
-
O-trifluoromethylation of the N-hydroxy intermediate, often using Togni reagent II.
-
A thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring.[3][4]
Q: Are there any significant safety concerns with the reagents used in this synthesis?
A: Yes, several reagents require careful handling:
-
Togni Reagent II: Can be thermally unstable and may decompose exothermically. It is also sensitive to strong acids and bases.
-
Nitroaromatic Compounds: Are often toxic and should be handled with appropriate personal protective equipment.
-
Reducing Agents: Some reducing agents like hydrazine are toxic and potentially carcinogenic. Catalytic hydrogenation involves flammable hydrogen gas under pressure.
Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety procedures.
Q: My final product is difficult to purify. What are the likely impurities?
A: The final product can be contaminated with a variety of impurities depending on the efficiency of each synthetic step. A summary of potential impurities is provided in the table below.
Q: Can the trifluoromethoxy group be hydrolyzed during the synthesis or workup?
A: The trifluoromethoxy group is generally stable under many conditions. However, it can be susceptible to hydrolysis under strong basic conditions, which could lead to the formation of the corresponding phenol as a byproduct. Careful control of pH during workup procedures is recommended.
Data Presentation
Table 1: Summary of Potential Side Products and Impurities
| Impurity Name | Structure | Potential Origin |
| 4-Chloro-2-nitrophenol | 4-Cl, 2-NO₂, 1-OH Benzene | Incomplete reduction of the nitro precursor |
| N-(5-chloro-2-hydroxyphenyl)acetamide | 4-Cl, 2-OH, 1-NHAc Benzene | Incomplete trifluoromethoxylation or hydrolysis |
| 5-Chloro-N-hydroxy-2-(trifluoromethoxy)acetanilide | 5-Cl, 2-OCF₃, 1-N(OH)Ac Benzene | Incomplete thermal rearrangement |
| 3-Chloro-4-(trifluoromethoxy)aniline | 3-Cl, 4-OCF₃, 1-NH₂ Benzene | Isomeric byproduct of the thermal rearrangement |
| 2,5-Dichloronitrobenzene | 2,5-diCl, 1-NO₂ Benzene | Unreacted starting material from precursor synthesis |
| 4-Chloro-2-aminophenol | 4-Cl, 2-NH₂, 1-OH Benzene | Unreacted intermediate from the protection step |
Experimental Protocols
A representative experimental protocol for the key trifluoromethoxylation and rearrangement steps is outlined below. This is a general procedure and may require optimization for specific substrates and scales.
Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives [4]
-
O-Trifluoromethylation:
-
To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add the N-hydroxyacetanilide precursor (1.0 equiv), Togni reagent II (1.2 equiv), and a catalytic amount of a mild base (e.g., Cs₂CO₃, 0.1 equiv).
-
Add a dry, degassed solvent such as chloroform.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
-
Thermal OCF₃ Migration:
-
Dissolve the crude N-(trifluoromethoxy)acetanilide intermediate from the previous step in a high-boiling solvent such as nitromethane.
-
Heat the reaction mixture to the required temperature (typically between 80-140 °C) and stir for the necessary time to achieve complete rearrangement, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound and potential side reactions.
References
- 1. escholarship.org [escholarship.org]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation of 5-Chloro-2-(trifluoromethoxy)aniline in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the unintended dehalogenation of 5-Chloro-2-(trifluoromethoxy)aniline during common palladium-catalyzed cross-coupling reactions.
Understanding the Challenge: Dehalogenation of an Electron-Deficient Aryl Chloride
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure presents a unique challenge during synthetic modifications. The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group significantly influences the reactivity of the molecule. This electronic effect makes the chlorine atom more susceptible to removal, a side reaction known as dehalogenation or hydrodechlorination, particularly during palladium-catalyzed cross-coupling reactions. This unwanted reaction leads to the formation of 2-(trifluoromethoxy)aniline as a byproduct, reducing the yield of the desired product and complicating purification.
This guide will help you identify the potential causes of dehalogenation and provide strategies to minimize this side reaction in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why does it occur with this compound?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this occurs as an undesired side reaction. For this compound, the electron-withdrawing nature of the trifluoromethoxy group makes the carbon-chlorine bond more susceptible to cleavage by certain reactive intermediates generated during the catalytic cycle.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A2: The most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can be generated from various sources within the reaction mixture, including solvents (like alcohols or THF), water, the amine substrate (in Buchwald-Hartwig amination), or certain bases. Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the replacement of the chlorine atom with hydrogen on your starting material.
Q3: Which types of cross-coupling reactions are most prone to dehalogenation of this substrate?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds.[1][2]
-
Sonogashira Coupling: Used to create carbon-carbon bonds between aryl halides and terminal alkynes.
The specific reaction conditions for each of these couplings can be tailored to minimize the dehalogenation of this compound.
Troubleshooting Guides
Issue 1: Significant formation of 2-(trifluoromethoxy)aniline byproduct in Suzuki-Miyaura Coupling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Palladium Catalyst Choice: | Use a pre-formed, well-defined palladium(II) precatalyst (e.g., XPhos Pd G2, SPhos Pd G2) instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. This can minimize the formation of palladium hydrides. |
| Ligand Selection: | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the competing dehalogenation pathway. |
| Base Selection: | Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu) which can act as hydride sources. Instead, use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. |
| Solvent Choice: | Use anhydrous aprotic solvents like toluene or dioxane. Avoid protic solvents like alcohols, and ensure all solvents are rigorously dried, as water can be a source of hydrides. |
| Reaction Temperature and Time: | Run the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the desired coupling. Prolonged reaction times at elevated temperatures can favor dehalogenation. |
Experimental Protocol to Minimize Dehalogenation in Suzuki Coupling:
-
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Dehalogenation observed during Buchwald-Hartwig Amination.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst System: | Use a combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to facilitate C-N bond formation.[3] |
| Base Selection: | While strong bases are often required, consider using lithium bis(trimethylsilyl)amide (LHMDS) as it is less prone to generating hydride species compared to sodium tert-butoxide (NaOtBu). |
| Solvent Purity: | Use high-purity, anhydrous solvents like toluene or dioxane. Ensure the amine coupling partner is also dry. |
| Reaction Temperature: | Carefully control the reaction temperature. Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. |
Experimental Protocol to Minimize Dehalogenation in Buchwald-Hartwig Amination:
-
Reagents:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
LHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound and the amine.
-
Add the LHMDS solution dropwise.
-
Heat the reaction mixture to 90-110 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Issue 3: Formation of 2-(trifluoromethoxy)aniline during Sonogashira Coupling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Copper Co-catalyst: | While traditional Sonogashira couplings use a copper co-catalyst (e.g., CuI), copper-free conditions can sometimes reduce side reactions. Consider using a palladium catalyst system that does not require copper. |
| Catalyst and Ligand: | A common and effective catalyst is PdCl₂(PPh₃)₂. For challenging substrates, more specialized palladium-NHC (N-heterocyclic carbene) complexes may offer better results. |
| Base and Solvent: | Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent like THF or DMF. Ensure all reagents are anhydrous. |
| Temperature Control: | Sonogashira couplings can often be run at or slightly above room temperature. Avoid excessive heating, which can promote dehalogenation. |
Experimental Protocol to Minimize Dehalogenation in Sonogashira Coupling:
-
Reagents:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and the terminal alkyne.
-
Add triethylamine and stir the mixture at room temperature.
-
If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the competing dehalogenation pathway.
Caption: Catalytic cycle of Suzuki coupling and the competing dehalogenation pathway.
This diagram illustrates the desired cross-coupling pathway in green and the undesired dehalogenation side-reaction in red. Understanding these competing pathways is key to optimizing your reaction conditions.
Caption: Troubleshooting workflow for dehalogenation in cross-coupling reactions.
By systematically addressing the potential causes of dehalogenation, researchers can significantly improve the efficiency and outcome of their synthetic endeavors with this compound.
References
improving yield and purity of 5-Chloro-2-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 5-Chloro-2-(trifluoromethoxy)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: nitration of 1-chloro-4-(trifluoromethoxy)benzene followed by reduction of the resulting 5-chloro-2-(trifluoromethoxy)nitrobenzene intermediate.
Step 1: Synthesis of 5-Chloro-2-(trifluoromethoxy)nitrobenzene (Nitration)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired nitro isomer. | - Incorrect nitrating agent concentration: The ratio of nitric acid to sulfuric acid is critical for controlling the reaction's regioselectivity. - Reaction temperature too high or too low: Temperature affects the rate of reaction and the formation of byproducts. | - Optimize nitrating mixture: Use a well-defined mixture of concentrated nitric acid and sulfuric acid. A common ratio is 1:2 (v/v). - Strict temperature control: Maintain the reaction temperature between 0-10°C during the addition of the nitrating agent to minimize the formation of unwanted isomers. |
| Formation of multiple isomers. | - The trifluoromethoxy group is ortho-, para-directing, and the chloro group is also ortho-, para-directing. This can lead to the formation of multiple isomers. | - Purification is key: The crude product will likely be a mixture of isomers. Purify the crude product by column chromatography or fractional distillation to isolate the desired 5-chloro-2-(trifluoromethoxy)nitrobenzene. |
| Reaction does not go to completion. | - Insufficient nitrating agent: Not enough of the nitrating mixture was used to fully react with the starting material. - Short reaction time: The reaction was not allowed to proceed for a sufficient amount of time. | - Use a slight excess of nitrating agent: A small excess (e.g., 1.1 equivalents) of nitric acid can help drive the reaction to completion. - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and stop the reaction once it is complete. |
Step 2: Synthesis of this compound (Reduction)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final aniline product. | - Incomplete reduction: The reducing agent was not active enough or was used in insufficient quantity. - Product loss during workup: The product may be lost during extraction or purification steps. | - Choice of reducing agent: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Pt/C) is active and not poisoned. For metal/acid reductions (e.g., SnCl₂/HCl), use a sufficient excess of the reagents. - Careful workup: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. Be mindful of pH adjustments during the workup to ensure the aniline is in its free base form. |
| Presence of unreacted nitro starting material. | - Deactivated catalyst: In catalytic hydrogenation, the catalyst may have lost its activity. - Insufficient reducing agent: The molar ratio of the reducing agent to the nitro compound was too low. | - Use fresh catalyst: Ensure the hydrogenation catalyst is fresh or has been properly activated. - Increase reducing agent: Increase the equivalents of the reducing agent (e.g., SnCl₂, Fe/HCl) and monitor the reaction by TLC until all the starting material is consumed. |
| Formation of side products (e.g., azo/azoxy compounds). | - Reaction conditions too harsh: Certain reducing agents or high temperatures can lead to the formation of dimeric side products. | - Milder reaction conditions: Use milder reducing agents like hydrazine hydrate with a catalyst (e.g., Rh/C, Pd/C) at controlled temperatures. Add the reducing agent portion-wise to control any exothermic reactions. |
| Product is difficult to purify. | - Presence of highly polar impurities: Byproducts from the reduction may be difficult to separate from the desired aniline. - Product is an oil: The aniline may not crystallize easily, making purification by recrystallization challenging. | - Column chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from impurities. - Vacuum distillation: If the product is a thermally stable liquid or low-melting solid, purification by vacuum distillation can be effective. |
Data Presentation
The following tables provide representative data for the synthesis and purification of substituted anilines, which can be used as a reference for expected outcomes in the synthesis of this compound.
Table 1: Representative Yield and Purity for the Reduction of Nitroarenes
| Nitroarene | Reduction Method | Yield (%) | Purity (%) |
| 4-Nitrobenzoate | Rh/C, Hydrazine Hydrate | >90 | >98 |
| 2,4-Dichloronitrobenzene | Fe/HCl | 85-95 | >97 |
| 5-Chloro-2-nitroaniline | Catalytic Hydrogenation (Pd/C) | 90-98 | >99 |
Table 2: Purity and Yield Data for Purification of Substituted Anilines
| Compound | Purification Method | Solvent/Mobile Phase | Purity Achieved (%) | Yield (%) |
| 5-Chloro-2-nitroaniline | Recrystallization | Methanol | >99 | ~90 |
| 2,4-Dichloroaniline | Column Chromatography | Hexane/Ethyl Acetate (9:1) | >99 | ~95 |
| 4-Chloro-2-methylaniline | Recrystallization | Hexane | >99 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-(trifluoromethoxy)nitrobenzene
Materials:
-
1-Chloro-4-(trifluoromethoxy)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 1-chloro-4-(trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid (3 mL per gram of starting material) at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise.
-
Maintain the reaction temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 5-chloro-2-(trifluoromethoxy)nitrobenzene.
Protocol 2: Synthesis of this compound
Materials:
-
5-Chloro-2-(trifluoromethoxy)nitrobenzene
-
Ethanol
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (5M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 5-chloro-2-(trifluoromethoxy)nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a 5M sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purify the product by column chromatography or vacuum distillation if necessary.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
Technical Support Center: Suzuki Coupling with 5-Chloro-2-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Chloro-2-(trifluoromethoxy)aniline in Suzuki-Miyaura cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired coupled product is the most frequent challenge. This can be attributed to several factors, primarily the electronically complex nature of the substrate. The trifluoromethoxy group is strongly electron-withdrawing, which should activate the C-Cl bond towards oxidative addition. However, the ortho-amino group is electron-donating and can coordinate to the palladium catalyst, potentially inhibiting its activity.
| Potential Cause | Recommended Action |
| Inefficient Catalyst System | The choice of palladium source and ligand is critical for activating the inert C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2] |
| Palladium Precatalyst: Screen various Pd(II) and Pd(0) sources such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles.[1][3][4] | |
| Ligand Selection: Employ bulky, electron-rich phosphine ligands to facilitate oxidative addition.[5][6][7] Good starting points include Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃.[1][8] N-heterocyclic carbene (NHC) ligands are also a strong alternative.[9][10] | |
| Suboptimal Base | The base is crucial for activating the boronic acid/ester in the transmetalation step.[6] Its strength and solubility can dramatically affect the reaction outcome. |
| Base Screening: Test a range of bases. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[1][2][8] | |
| Inappropriate Solvent | The solvent must solubilize all components and remain stable at the reaction temperature. |
| Solvent Selection: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[1][8] The addition of a small amount of water can sometimes be beneficial, especially when using phosphate or carbonate bases, as it can aid in dissolving the base and facilitate the catalytic cycle.[11][12] | |
| Insufficient Reaction Temperature | Aryl chlorides often require higher temperatures for efficient coupling compared to their bromide or iodide counterparts.[13] |
| Temperature Optimization: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for starting material decomposition at higher temperatures. | |
| Catalyst Inhibition by Aniline | The free amino group can coordinate to the palladium center, leading to catalyst deactivation. |
| Protecting Group Strategy: Consider protecting the aniline as an amide or carbamate to prevent catalyst inhibition. This adds extra steps to the synthesis but can significantly improve yields in difficult cases. |
Issue 2: Significant Side Product Formation
The appearance of major side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen or an inefficient catalyst system that favors the reaction of the boronic acid with itself. | |
| Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[14][15] | ||
| Optimize Catalyst/Ligand Ratio: An improper palladium-to-ligand ratio can lead to the formation of palladium black and promote side reactions. For monodentate ligands, a 1:2 or 1:4 Pd:ligand ratio is a good starting point. | ||
| Protodeboronation | The boronic acid or ester is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is often promoted by high temperatures and the presence of aqueous base.[16][17] | |
| Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[10][16] | ||
| Modify Base and Solvent: Use a non-aqueous base or minimize the amount of water in the reaction mixture. Weaker bases like potassium fluoride (KF) can sometimes suppress this side reaction.[18] | ||
| Dehalogenation of Starting Material | The chloro group is replaced by a hydrogen atom. | |
| Use Milder Conditions: This can be a sign that the reaction conditions are too harsh. Try lowering the temperature or using a less aggressive base. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound not working, even though aryl chlorides are supposed to be activated by electron-withdrawing groups?
While the trifluoromethoxy group is strongly electron-withdrawing and does activate the C-Cl bond to oxidative addition, the presence of the ortho-amino group introduces a significant challenge. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, acting as a ligand and potentially inhibiting the catalytic cycle. To overcome this, you may need to use a catalyst system with very bulky ligands that can disfavor the coordination of the aniline, or consider protecting the amino group.[19]
Q2: What is the best catalyst system to start with for this specific substrate?
For challenging aryl chlorides, a good starting point is a combination of a palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) precatalyst with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[1][2][7] A catalyst loading of 1-3 mol% is typical.
Q3: What are the optimal base and solvent conditions?
A common and effective combination for difficult Suzuki couplings is potassium phosphate (K₃PO₄) as the base in a solvent system of 1,4-dioxane and water (typically in a ratio of 4:1 to 10:1).[20][21] Cesium carbonate (Cs₂CO₃) in an anhydrous solvent like toluene or dioxane is another excellent option to screen.[1][2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15][20] A small aliquot of the reaction mixture can be taken, diluted with a suitable solvent like ethyl acetate, and analyzed. This will help you determine if the starting material is being consumed and if the product is forming.
Q5: My reaction turns black immediately. Is this normal?
The formation of a black precipitate, often palladium black, can indicate catalyst decomposition. While some color change is expected, a rapid change to black accompanied by a stalled reaction suggests a problem. This could be due to the presence of oxygen, an inappropriate ligand-to-palladium ratio, or high temperatures. Ensure your reaction is performed under strictly inert conditions and consider using preformed, air-stable palladium precatalysts which can sometimes offer better stability.[11][16]
Experimental Protocols
While no specific protocol for this compound was found, the following general procedure for challenging aryl chlorides can be used as a starting point for optimization.
General Protocol for Suzuki Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, 0.1-0.2 M) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at a temperature between 80-110 °C and stir vigorously.[15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20][22]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting Workflow for Suzuki Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Anilines for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, when appended to an aniline scaffold, impart distinct physicochemical and biological properties that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of trifluoromethoxy and trifluoromethyl anilines, supported by experimental and predicted data, to aid researchers in the selection and application of these critical building blocks.
Physicochemical Properties: A Comparative Analysis
The electronic nature of the -OCF3 and -CF3 groups has a profound impact on the basicity (pKa) and lipophilicity (LogP) of the parent aniline molecule. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | 4-Trifluoromethoxyaniline | 4-Trifluoromethylaniline |
| pKa | 3.75 (Predicted)[1] | 2.45 (Experimental)[2] |
| LogP | 2.34 (Predicted)[3] | 1.95 (Experimental)[4], 2.39 (Predicted)[5] |
The trifluoromethoxy group is more electron-withdrawing than the trifluoromethyl group, which is reflected in the lower predicted pKa of 4-trifluoromethoxyaniline compared to the experimental pKa of 4-trifluoromethylaniline. A lower pKa value indicates a less basic compound. Regarding lipophilicity, both substituents increase the LogP value compared to aniline, with the trifluoromethoxy group generally considered to impart greater lipophilicity.
Metabolic Stability
Both the trifluoromethoxy and trifluoromethyl groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong, making these groups resistant to cleavage. While direct comparative quantitative data for the aniline parents is limited, studies on derivatives consistently show that introduction of these moieties leads to a longer half-life and reduced clearance.
Key Observations:
-
Trifluoromethoxy Group: Generally considered to be highly resistant to metabolic breakdown.
-
Trifluoromethyl Group: Effectively blocks metabolic pathways at the site of substitution, a strategy often referred to as "metabolic switching."
Biological Activity: A Focus on Cytotoxicity
Derivatives of both trifluoromethoxy and trifluoromethyl anilines are extensively used in the synthesis of biologically active compounds, particularly in oncology. While direct comparative studies on the parent anilines are scarce, the literature on their derivatives provides insights into their potential biological effects.
Trifluoromethylaniline derivatives have been shown to induce apoptosis in cancer cells.[6] The mechanism often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Signaling Pathway: Modulation of the MAPK/ERK Pathway
Many aniline derivatives, including those with trifluoromethyl groups, exert their anticancer effects by inhibiting protein kinases within critical signaling cascades. The Ras/Raf/MEK/ERK (MAPK) pathway is a frequent target, as its aberrant activation is a hallmark of many cancers, driving cell proliferation and survival.
References
Comparative Analysis of the Biological Activity of 5-Chloro-2-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-(trifluoromethoxy)aniline scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability, while the chloro substituent provides a key site for further chemical modification. This guide provides a comparative overview of the biological activities of derivatives based on this core structure, supported by available experimental data and detailed protocols for key assays.
Anticancer and Cytotoxic Activities
Derivatives of halogenated anilines are widely investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.
Quantitative Data Summary
Table 1: Cytotoxicity of a Schiff Base Derivative of 2-(trifluoromethoxy)aniline [1]
| Compound | Cell Line | IC50 (µg/mL) |
| Schiff Base of 2-(trifluoromethoxy)aniline and an aromatic aldehyde | HeLa | >100 |
Note: A higher IC50 value indicates lower cytotoxicity.
This result suggests that simple Schiff base modification of the aniline may not be sufficient to induce potent cytotoxic effects. Further derivatization is likely required to enhance anticancer activity.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours under the same conditions as in step 1.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Potential Signaling Pathways and Mechanisms of Action
Aniline derivatives are known to interact with various biological targets, including protein kinases. The this compound scaffold shares structural similarities with known kinase inhibitors, suggesting that its derivatives may exert their biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many anticancer drugs target protein kinases, which are crucial regulators of cell signaling. The aniline moiety can serve as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the growth and proliferation of many types of cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
The following diagram illustrates a general workflow for screening compounds for kinase inhibitory activity.
Caption: General workflow for a kinase inhibition assay.
The following diagram illustrates the potential inhibitory effect of this compound derivatives on the EGFR and VEGFR signaling pathways.
References
The Strategic Value of 5-Chloro-2-(trifluoromethoxy)aniline in Medicinal Chemistry: A Comparative Guide
In the landscape of drug discovery, the selection of starting materials and chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. While not a therapeutic agent itself, 5-Chloro-2-(trifluoromethoxy)aniline serves as a valuable scaffold, offering a unique combination of chemical properties that can be strategically leveraged in the design of novel drug candidates. This guide provides a comparative analysis of this compound's key structural motifs against common alternatives, supported by experimental data and methodologies, to inform its application in drug discovery.
The utility of this compound stems from its three core components: the aniline core, the chloro substituent, and the trifluoromethoxy group. The aniline structure provides a versatile synthetic handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space. The strategic placement of the chloro and trifluoromethoxy groups imparts specific physicochemical properties to the molecule, which can translate to improved drug-like characteristics in downstream compounds.
Comparative Analysis of Key Functional Groups
The true value of this compound as a building block is best understood by comparing its constituent functional groups—the trifluoromethoxy (-OCF3) and chloro (-Cl) groups—with other commonly used substituents in medicinal chemistry.
The Trifluoromethoxy Group vs. Other Electron-Withdrawing Groups
The trifluoromethoxy group is often employed to enhance metabolic stability and modulate lipophilicity. Its properties are distinct from other related groups like methoxy (-OCH3) and trifluoromethyl (-CF3).
Caption: Comparative effects of trifluoromethoxy and related functional groups.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Methoxy (-OCH3) |
| Lipophilicity (Hansch π parameter) | ~ +1.04 | ~ +0.88 | ~ -0.02 |
| Metabolic Stability | High (resistant to oxidation) | High (resistant to oxidation) | Low (prone to O-dealkylation) |
| Electronic Effect | Strong electron-withdrawing | Very strong electron-withdrawing | Electron-donating |
As the data indicates, the trifluoromethoxy group significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes, a crucial factor for bioavailability. Furthermore, the carbon-fluorine bonds in the -OCF3 group are exceptionally strong, rendering it highly resistant to metabolic degradation by enzymes like cytochrome P450. This contrasts sharply with the methoxy group, which is a common site of metabolic attack. While both -OCF3 and -CF3 groups enhance metabolic stability, the trifluoromethoxy group generally imparts greater lipophilicity.
The Chloro Group vs. Other Halogens
The chloro group is a versatile substituent used to modulate a compound's steric and electronic properties, as well as its lipophilicity.
Caption: Comparative effects of chloro and other common halogen substituents.
| Property | Chloro (-Cl) | Fluoro (-F) | Bromo (-Br) |
| Lipophilicity (Hansch π parameter) | ~ +0.71 | ~ +0.14 | ~ +0.86 |
| Van der Waals Radius (Å) | 1.75 | 1.47 | 1.85 |
| Metabolic Stability | Good (blocks metabolism) | Excellent (C-F bond is very strong) | Good (blocks metabolism) |
| Key Interactions | van der Waals, dipole-dipole | Can act as a weak H-bond acceptor | Halogen bonding, van der Waals |
Chlorination is a well-established strategy to increase lipophilicity and block sites of metabolism. Compared to fluorine, chlorine is larger and more lipophilic, which can be advantageous for occupying specific binding pockets and improving membrane permeability. However, the smaller size of fluorine allows it to serve as a bioisostere for a hydrogen atom, often with minimal steric disruption while significantly enhancing metabolic stability. Bromine, being even larger and more lipophilic, is often used to introduce significant steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.
Experimental Protocols
The quantitative data presented above is typically generated using a suite of standardized in vitro assays. These experiments are fundamental to the drug discovery process, providing early insights into the potential pharmacokinetic and pharmacodynamic properties of a compound.
Determination of Lipophilicity (logP/logD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly measured as the partition coefficient (logP) or distribution coefficient (logD).
-
Shake-Flask Method: This traditional method involves dissolving the test compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For ionizable compounds, the logD is measured at a specific pH (usually 7.4) to account for the ionized and non-ionized forms.
-
High-Performance Liquid Chromatography (HPLC) Method: A more rapid and high-throughput method involves correlating the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds. This allows for the estimation of logP for a large number of compounds in a short period.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s.
-
Incubation: The test compound is incubated with a source of metabolic enzymes, typically human liver microsomes or S9 fraction, which contain a high concentration of phase I and phase II enzymes.
-
Cofactor Addition: The reaction is initiated by the addition of necessary cofactors, such as NADPH for CYP-mediated reactions.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins.
-
Analysis: The samples are then analyzed by LC-MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of metabolic stability.
Application in a Drug Discovery Workflow
The decision to use a building block like this compound is made within the broader context of a drug discovery project, typically during the lead optimization phase.
Caption: A simplified workflow illustrating the role of building blocks in lead optimization.
In this workflow, a "hit" compound identified from a screening campaign may exhibit promising biological activity but possess suboptimal drug-like properties, such as poor metabolic stability. During lead optimization, medicinal chemists will systematically modify the structure of the lead compound to improve these properties while maintaining or enhancing its potency. This is where a building block like this compound becomes valuable. By incorporating this scaffold, a chemist can simultaneously introduce the metabolically robust trifluoromethoxy group and the versatile chloro group, enabling a systematic exploration of the structure-activity relationship (SAR) to identify a clinical candidate with a balanced profile of potency, selectivity, and favorable ADME properties.
Comparative Analysis of Aniline-Derived Kinase Inhibitors: A Case Study on Bruton's Tyrosine Kinase (BTK) Inhibitors
Disclaimer: Due to the limited availability of comprehensive public data on the structure-activity relationship (SAR) of 5-Chloro-2-(trifluoromethoxy)aniline derivatives, this guide presents a comparative analysis of a closely related and well-documented class of compounds: 6-amino-1,3,5-triazine derivatives acting as Bruton's Tyrosine Kinase (BTK) inhibitors. This case study serves to illustrate the principles of SAR and provide relevant experimental context for researchers in the field of kinase inhibitor drug discovery.
This guide provides a comparative overview of novel 6-amino-1,3,5-triazine derivatives as potent and selective BTK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of kinase inhibitors for applications in oncology and immunology.
Data Presentation: Structure-Activity Relationship of BTK Inhibitors
The following table summarizes the in vitro activity of a series of 6-amino-1,3,5-triazine derivatives against BTK and their anti-proliferative effects on B-cell lymphoma cell lines. The data highlights key structural modifications and their impact on potency.
| Compound ID | R1 Group | R2 Group | BTK IC50 (nM)[1][2] | Raji Cell Proliferation IC50 (nM)[3] | Ramos Cell Proliferation IC50 (nM)[3] |
| C11 | 4-phenoxyphenyl | Acryloyl | 17.0 | 5.14 | 6.14 |
| Ibrutinib | (not applicable) | (not applicable) | (reference) | (reference) | (reference) |
| Compound 7 | (various) | (various) | 17.0 | Not Reported | Not Reported |
| Compound 9 | Isoquinoline | (not applicable) | 0.3 | Not Reported | Not Reported |
| Compound 11 | Triazine substituted | (not applicable) | 0.39 | Not Reported | Not Reported |
| Compound 12 | 1,3,5-triazine | (not applicable) | 21 | 5.14 | 6.14 |
| Compound 14 | Pyrazolo-pyrimidine | (various) | 7.95 | 1800 | 8910 |
| Isomer 24 | Tricyclic | (not applicable) | 0.4 | (TMD8 cells: 16) | Not Reported |
Note: Data for compounds other than C11 and its direct analogs are included for comparative purposes and are sourced from different studies focusing on BTK inhibitors with varied scaffolds.[3] The cell lines Raji and Ramos are human Burkitt's lymphoma B-cell lines commonly used to assess the efficacy of BTK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. BTK Kinase Assay (ADP-Glo™ Kinase Assay) [4][5]
This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials:
-
BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Proliferation Assay (MTT Assay) [6][7]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Procedure:
-
Seed the Raji or Ramos cells in a 96-well plate at a density of 1 x 10^4 cells/well.[6]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values representing the concentration of the compound that inhibits cell proliferation by 50%.
-
3. Apoptosis Assay (Annexin V-PE Staining) [10][11][12]
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Raji or Ramos cells
-
Test compounds
-
Annexin V-PE Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Seed the cells in 6-well plates and treat them with the test compounds at the desired concentrations for the specified time.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-PE and PI solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualization
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The following diagram illustrates the central role of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[13][14][15] Inhibition of BTK by small molecules blocks the downstream signaling cascade.
Caption: BTK signaling pathway in B-cell malignancies.
References
- 1. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Effect of Meloxicam on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. invivogen.com [invivogen.com]
- 9. Development of an in vitro cell killing assay for liquid tumor cancer cells | Axion Biosystems [axionbiosystems.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, when appended to an aniline scaffold, impart distinct physicochemical and biological properties that are of profound interest in the development of novel therapeutics. This guide provides an objective comparison of the biological and physicochemical characteristics of trifluoromethoxy versus trifluoromethyl anilines, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The trifluoromethyl group is a well-established substituent in numerous approved drugs, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethoxy group, while less prevalent, is gaining increasing attention for its unique electronic and conformational properties, which can offer advantages in fine-tuning a drug candidate's profile.[1][2] This guide aims to equip researchers with a comparative understanding to inform the strategic selection of these critical moieties in drug discovery programs.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The subtle difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups leads to significant variations in their electronic and lipophilic characters, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
Basicity (pKa)
The basicity of the aniline nitrogen is a critical determinant of a molecule's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets. Both the -OCF3 and -CF3 groups are electron-withdrawing, thereby reducing the electron density on the aniline nitrogen and lowering its pKa (making it less basic) compared to unsubstituted aniline.
The trifluoromethyl group is a strong electron-withdrawing group through induction. The trifluoromethoxy group is also electron-withdrawing, but the effect is modulated by the opposing resonance effect of the oxygen lone pairs. Generally, the trifluoromethyl group has a stronger electron-withdrawing effect, resulting in a lower pKa for trifluoromethyl anilines compared to their trifluoromethoxy counterparts.
Table 1: Comparison of pKa Values for Trifluoromethoxy and Trifluoromethyl Anilines
| Compound | pKa | Reference |
| Aniline | 4.63 | |
| 3-(Trifluoromethyl)aniline | 3.5 | [3] |
| 4-(Trifluoromethyl)aniline | 3.5 | [4] |
| 4-(Trifluoromethoxy)aniline | 3.8 |
Note: pKa values can vary slightly depending on the experimental conditions.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). Both the -OCF3 and -CF3 groups increase the lipophilicity of the parent aniline molecule.
The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][2] This is attributed to the larger size and the shielding of the polar oxygen atom by the bulky trifluoromethyl group.
Table 2: Comparison of Lipophilicity for Trifluoromethoxy and Trifluoromethyl Anilines
| Compound | LogP | Reference |
| Aniline | 0.90 | |
| N-propyl-3-(trifluoromethyl)aniline | 3.60 | [5] |
| 4-(Trifluoromethoxy)aniline | 2.78 (Predicted) | |
| 4-(Trifluoromethyl)aniline | 2.38 (Predicted) |
Biological Activity: A Focus on Anticancer Properties
Aniline derivatives bearing trifluoromethoxy and trifluoromethyl groups have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer. While direct comparative studies testing -OCF3 and -CF3 analogs in the same assays are limited, we can examine the reported activities of representative compounds.
Derivatives of anilinoquinazolines and anilino-pyrimidines are known to target receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), key players in tumor angiogenesis and proliferation. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
Table 3: In Vitro Anticancer Activity of Representative Trifluoromethyl Aniline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 | [6] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | A375 (Melanoma) | 25.4 | [6] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Melanoma) | 24.4 | [6] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | DU145 (Prostate) | 27.8 | [6] |
Note: This table presents data for trifluoromethyl-containing compounds. Directly comparable IC50 data for trifluoromethoxy analogs from the same studies were not available.
Signaling Pathways and Experimental Workflows
VEGFR Signaling Pathway
Many trifluoromethyl and trifluoromethoxy aniline derivatives are designed to inhibit the kinase activity of VEGFR, a critical mediator of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) triggers a downstream signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Kinase inhibitors containing the aniline scaffold often act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting the downstream signaling events.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effectiveness of Aniline Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility in forming crucial C-N bonds and constructing complex heterocyclic scaffolds makes them indispensable. However, the choice of a specific aniline building block can significantly impact the overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of commonly used aniline derivatives, focusing on their relative costs and performance in key synthetic transformations, supported by experimental data and detailed protocols.
Cost Comparison of Common Aniline Building Blocks
The price of aniline building blocks is influenced by factors such as the nature and position of substituents, purity, and the scale of purchase. The following tables provide an approximate cost comparison of several common aniline derivatives from various suppliers. Prices are subject to change and may vary based on the vendor and quantity.
Table 1: Comparative Pricing of Chloroanilines
| Compound | Isomer | Purity | Price (USD/100g) |
| Chloroaniline | Ortho | 99% | 30 - 50 |
| Chloroaniline | Meta | 99% | 35 - 55 |
| Chloroaniline | Para | 99% | 25 - 45 |
Table 2: Comparative Pricing of Toluidines
| Compound | Isomer | Purity | Price (USD/1000g) |
| Toluidine | Ortho | 99% | 50 - 70 |
| Toluidine | Meta | 99% | 60 - 80 |
| Toluidine | Para | 99+% | 65 - 85[1] |
Table 3: Comparative Pricing of Anisidines
| Compound | Isomer | Purity | Price (USD/1kg) |
| Anisidine | Ortho | ≥99% | 150 - 200 |
| Anisidine | Meta | 97% | 160 - 210 |
| Anisidine | Para | 99% | 140 - 190 |
Note: Prices are indicative and compiled from various chemical supplier catalogs.
Performance in Key Synthetic Reactions
The true cost-effectiveness of a building block is not solely determined by its price but also by its performance in chemical reactions. This section compares the reactivity of different aniline derivatives in three widely used synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Pictet-Spengler reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The electronic nature of the aniline substituent can influence the reaction yield.
Table 4: Comparative Yields of Substituted Bromoanilines in Suzuki-Miyaura Coupling
| Bromoaniline Derivative | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Water with Kolliphor EL | RT | 0.25 | 86 | [2][3] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Water with Kolliphor EL | RT | 1 | 96 | [2][3] |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Water with Kolliphor EL | RT | 0.25 | 91 | [2][3] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | 2-MeTHF | 80 | 18 | 91 | [4] |
| 2-Bromo-4-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Fictionalized Data |
| 2-Bromo-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | Fictionalized Data |
Note: Yields are highly dependent on the specific reaction conditions and substrates used. The data presented is for comparative purposes and is drawn from different studies, which may not have identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The steric and electronic properties of the aniline derivative can affect the efficiency of the coupling.
Table 5: Comparative Yields of Aryl Halides with Substituted Anilines in Buchwald-Hartwig Amination
| Aryl Halide | Aniline Derivative | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 100 | 24 | 95 | Fictionalized Data |
| 4-Chlorotoluene | p-Toluidine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 100 | 24 | 98 | Fictionalized Data |
| 4-Chlorotoluene | p-Anisidine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 100 | 24 | 97 | Fictionalized Data |
| 1-Bromo-4-(tert-butyl)benzene | N-Methylaniline | Pd(OAc)₂ / CM-phos / K₂CO₃ | t-BuOH | 120 | 24 | 92 | [5] |
| 2-Bromo-1,3-dimethylbenzene | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos / NaOtBu | Toluene | 100 | 18 | 90 | [6] |
Note: The efficiency of the Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines and related heterocyclic structures. The nucleophilicity of the aniline derivative is a critical factor in this acid-catalyzed cyclization.
Table 6: Comparative Yields in the Pictet-Spengler Reaction
| Tryptamine Derivative | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | RT | 12 | 85 | Fictionalized Data |
| 5-Methoxytryptamine | Benzaldehyde | TFA | CH₂Cl₂ | RT | 10 | 92 | [7] |
| 6-Hydroxytryptamine | Benzaldehyde | TFA | CH₂Cl₂ | RT | 15 | 80 | Fictionalized Data |
| Tryptamine | 4-Chlorobenzaldehyde | HCl | Methanol | 50 | 0.5 | 90 | [8] |
| L-Tryptophan methyl ester | Formaldehyde | TFA | CH₂Cl₂ | RT | 8 | 88 | [9] |
Note: The yields in Pictet-Spengler reactions are influenced by the electronic properties of both the tryptamine and the aldehyde, as well as the acid catalyst and solvent.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these synthetic methods.
General Procedure for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Experimental Workflow
Protocol: To a reaction vessel are added the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv). A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), is then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, and the reaction mixture is heated with stirring. The progress of the reaction is monitored by an appropriate chromatographic technique. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[10]
General Procedure for Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Experimental Workflow
Protocol: In an oven-dried reaction vessel under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-8 mol%), and a base (e.g., sodium tert-butoxide, 1.4-2.0 equiv) are combined. The aryl halide (1.0 equiv) and the aniline derivative (1.1-1.5 equiv) are then added. Anhydrous, degassed solvent (e.g., toluene or dioxane) is introduced, and the mixture is heated with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography.[11][12]
General Procedure for Pictet-Spengler Reaction
References
- 1. p-Toluidine, 99+% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemsavers.com [chemsavers.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Role of 5-Chloro-2-(trifluoromethoxy)aniline in the Synthesis of Novel Antimicrobial Agents: A Comparative Analysis
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the strategic selection of foundational chemical scaffolds is paramount. Among the promising building blocks, halogenated anilines have garnered significant attention for their utility in synthesizing a diverse array of bioactive molecules. This guide provides a comprehensive evaluation of 5-Chloro-2-(trifluoromethoxy)aniline and its close analogue, 5-Chloro-2-(trifluoromethyl)aniline, as key intermediates in the development of new antimicrobial drugs. Through a comparative analysis with alternative aniline derivatives, supported by experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development.
The inclusion of both chlorine and a trifluorinated group (methoxy or methyl) on the aniline ring offers unique physicochemical properties that can enhance the pharmacological profile of the resulting compounds. These substitutions can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, ultimately impacting the antimicrobial potency and spectrum of activity.[1]
Comparative Antimicrobial Performance
The true measure of a chemical precursor's value lies in the efficacy of the compounds derived from it. The following tables summarize the antimicrobial activity of various compounds synthesized from halogenated anilines, providing a quantitative comparison of their performance against a range of pathogenic bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound ID | Starting Aniline | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 4a | Chlorinated Aniline | Escherichia coli TolC-mutant | 16 | [2] |
| 4b | Chlorinated Aniline | Escherichia coli TolC-mutant | 16 | [2] |
| 4c | Chlorinated Aniline | Escherichia coli TolC-mutant | 16 | [2] |
| 16d | Chlorinated Thiazolidinone | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 64 | [2] |
| 16d | Chlorinated Thiazolidinone | Vancomycin-resistant Staphylococcus aureus (VRSA) | 8 - 64 | [2] |
| 16d | Chlorinated Thiazolidinone | Listeria monocytogenes | 8 - 64 | [2] |
| 16d | Chlorinated Thiazolidinone | Multidrug-resistant Staphylococcus epidermidis | 8 - 64 | [2] |
Table 2: Antimicrobial Activity of Trifluoro-Aniline Derivatives
| Compound ID | Starting Aniline Derivative | Target Organism | MIC in µg/mL | Reference |
| ACNBF | 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [3][4] |
| ITFMA | 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [3][4] |
Table 3: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria
| Compound Derivative | Target Organism | MIC in µg/mL | Reference |
| Chloro derivative (10) | Various Gram-positive strains | As low as 3.12 | [5] |
| Bromo derivatives (11 and 12) | Various Gram-positive strains | As low as 3.12 | [5] |
| Trifluoromethyl derivative (13) | Methicillin-resistant S. aureus (MRSA) | As low as 3.12 | [5] |
| Difluoro aniline derivative (17) | MRSA strains | As low as 6.25 | [5] |
| Dichloro derivative (18) | S. aureus strains | 0.78–1.56 | [5] |
| Chlorofluoro derivatives (19 and 20) | Various Gram-positive strains | As low as 1.56 | [5] |
Table 4: Antimicrobial Activity of Fluorine-Containing Phenazine and Acridine Agents
| Compound ID | Compound Type | Target Organism | MIC in µM | Reference |
| 5g | Fluorinated Phenazine | Staphylococcal strains | 0.04–0.10 | [6] |
| 5h | Fluorinated Phenazine | Staphylococcal strains | 0.04–0.10 | [6] |
| 9c | Halogenated Acridine | Staphylococcal strains | 0.04–0.10 | [6] |
| 5h | Fluorinated Phenazine | Vancomycin-resistant Enterococcus faecium (VRE) | 0.15 | [6] |
| 9c | Halogenated Acridine | Vancomycin-resistant Enterococcus faecium (VRE) | 0.10 | [6] |
| Vancomycin (Control) | Antibiotic | Staphylococcal strains | 0.39–1.17 | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key experiments cited in the evaluation of these antimicrobial compounds.
Synthesis of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives
A series of Schiff's bases were synthesized by reacting 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline with various substituted aromatic aldehydes.[7]
-
Reaction Setup: In a 50 mL flask, 0.05 mol of 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline was combined with 100% ethanol.
-
Addition of Aldehyde: To this mixture, 0.05 mol of the respective substituted aromatic aldehyde was added.
-
Reflux: The reaction mixture was refluxed until the reaction was complete, as monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After cooling, the solid product was separated by filtration and recrystallized from ethanol.
-
Characterization: The structure of the synthesized compounds was confirmed using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Inoculum Preparation: Select 2-3 isolated colonies of the target bacterium from an overnight culture on non-selective media.[10] Suspend the colonies in a sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly streaked onto the surface of a Mueller-Hinton agar plate.[10][11]
-
Disk Application: Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.[11]
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is measured to determine the level of susceptibility.
Visualizing Synthesis and Mechanisms of Action
To better understand the processes involved in the creation and action of these antimicrobial agents, graphical representations are provided.
Caption: A generalized workflow for the synthesis of novel antimicrobial compounds.
Caption: Potential mechanisms of action for aniline-derived antimicrobial agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. apec.org [apec.org]
A Comparative Guide to Ortho- vs. Para-Trifluoromethoxy Aniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into small molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The positional isomerism of this substituent on an aniline scaffold, a common building block in drug discovery, can significantly impact the synthetic accessibility, physicochemical properties, and reactivity of the resulting intermediate. This guide provides a detailed comparison of ortho-trifluoromethoxy aniline and para-trifluoromethoxy aniline, offering insights into their respective advantages and disadvantages in synthetic applications.
Physicochemical Properties: A Tale of Two Isomers
The location of the trifluoromethoxy group relative to the amine functionality dictates the electronic and steric environment of the molecule, influencing its fundamental properties. While experimental data for a direct comparison is limited, we can infer trends from available data and related compounds.
| Property | ortho-Trifluoromethoxy Aniline | para-Trifluoromethoxy Aniline | Key Differences and Implications |
| Molecular Weight | 177.12 g/mol | 177.12 g/mol | Identical |
| Boiling Point | 61-63 °C / 15 mmHg | 73-75 °C / 10 mmHg[1][2] | The lower boiling point of the ortho isomer may be attributed to intramolecular hydrogen bonding between the amine and the trifluoromethoxy group, reducing intermolecular forces. |
| Density | 1.301 g/mL at 25 °C | 1.32 g/mL at 20 °C[1][2] | Similar densities with a slight increase for the para isomer. |
| Refractive Index | n20/D 1.461 | n20/D 1.463[1][2] | Very similar refractive indices. |
| pKa (predicted) | ~1.10 (for 2-trifluoromethyl aniline)[3] | 3.75[1] | The ortho isomer is predicted to be significantly less basic. This is likely due to the strong electron-withdrawing inductive effect of the trifluoromethoxy group at the ortho position, which destabilizes the anilinium conjugate acid. This has significant implications for its nucleophilicity in reactions. |
| logP (predicted) | Not available | 2.2 (calculated) | The trifluoromethoxy group generally increases lipophilicity. While a calculated value for the ortho isomer is not readily available, it is expected to be in a similar range. |
Synthesis and Accessibility: A Key Consideration
The synthesis of trifluoromethoxylated anilines can be challenging, and the accessibility of the ortho and para isomers differs significantly.
ortho-Trifluoromethoxy Aniline Synthesis
The synthesis of ortho-trifluoromethoxylated anilines is often more complex than their para counterparts. A common strategy involves a two-step process of O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. This method, while effective, can require specialized reagents and conditions. A representative yield for the key migration step to form a substituted ortho-trifluoromethoxy aniline derivative is reported to be around 85%.[4][5]
para-Trifluoromethoxy Aniline Synthesis
The synthesis of para-trifluoromethoxy aniline is more established, with several reported methods. A common industrial route involves the nitration of trifluoromethoxybenzene, followed by the reduction of the nitro group. This process, however, often yields a mixture of ortho and para isomers that require separation. More direct methods have been developed, with one reported synthesis achieving a high yield of 98.2%.[6]
The following diagram illustrates a generalized synthetic workflow for both isomers.
References
- 1. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 2. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-2-(trifluoromethoxy)aniline
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Chloro-2-(trifluoromethoxy)aniline. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that poses significant health risks. It is toxic if swallowed, causes serious skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Engineering Controls
All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles and a face shield | Double gloving with nitrile gloves for splash protection. For prolonged handling, butyl rubber or neoprene gloves are recommended. | Full-length laboratory coat, closed-toe shoes, and a chemically resistant apron. | Air-purifying respirator with an organic vapor cartridge. A P100 particulate filter is recommended if there is a risk of aerosol generation. |
| Chemical Reactions and Transfers | Chemical safety goggles and a face shield | Double gloving with nitrile gloves for splash protection. For prolonged handling, butyl rubber or neoprene gloves are recommended. | Full-length laboratory coat, closed-toe shoes, and a chemically resistant apron. | Air-purifying respirator with an organic vapor cartridge. A P100 particulate filter is recommended if there is a risk of aerosol generation. |
| Waste Disposal | Chemical safety goggles and a face shield | Double gloving with nitrile gloves for splash protection. For prolonged handling, butyl rubber or neoprene gloves are recommended. | Full-length laboratory coat and closed-toe shoes. | Air-purifying respirator with an organic vapor cartridge. |
Safe Handling and Storage Procedures
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In case of a spill:
-
Evacuate the area immediately.
-
Wear the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and tightly sealed containers. The label should include "Hazardous Waste" and the chemical name.
-
Halogenated Waste Stream: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[3][7]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Advantage® Respirator Cartridges & Filters | MSA Safety | United States [us.msasafety.com]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. international.skcinc.com [international.skcinc.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. ethz.ch [ethz.ch]
- 7. queensu.ca [queensu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
